Elacomine
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
(2'S,3R)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-9(2)7-13-15(5-6-16-13)11-4-3-10(18)8-12(11)17-14(15)19/h3-4,8-9,13,16,18H,5-7H2,1-2H3,(H,17,19)/t13-,15+/m0/s1 |
Clave InChI |
HBHCBIIRYVIJGE-DZGCQCFKSA-N |
SMILES isomérico |
CC(C)C[C@H]1[C@@]2(CCN1)C3=C(C=C(C=C3)O)NC2=O |
SMILES canónico |
CC(C)CC1C2(CCN1)C3=C(C=C(C=C3)O)NC2=O |
Sinónimos |
elacomine |
Origen del producto |
United States |
Foundational & Exploratory
Elacomine: A Technical Guide to its Natural Source and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacomine is a naturally occurring oxindole alkaloid.[1] This technical guide provides a comprehensive overview of its natural source, chemical properties, and a generalized methodology for its isolation. Due to the limited availability of detailed historical data, this guide synthesizes information from various chemical literature to present a coherent understanding of this compound for research and development purposes.
Natural Source and Discovery
This compound was first isolated in 1969 by Slywka from the shrub Elaeagnus commutata, commonly known as silverberry or wolf-willow.[2] The compound is specifically found in the roots of this plant species.[3][4] Further investigations have confirmed that this compound, along with its isomer isothis compound, exists in its natural source as a racemic mixture.[2][5]
Table 1: Source and Properties of this compound
| Parameter | Description |
| Natural Source | Elaeagnus commutata (Silverberry) |
| Plant Part | Roots |
| Compound Class | Oxindole alkaloid |
| Chemical Formula | C₁₅H₂₀N₂O₂ |
| Molar Mass | 260.337 g·mol⁻¹ |
| Natural Form | Racemic mixture with isothis compound |
| Biological Activity | Not well-recognized |
Chemical Structure
This compound possesses a spiro[pyrrolidine-3,3′-oxindole] core structure, a motif present in many biologically active natural products.[2] This structural feature has made it a target for various synthetic studies.
Experimental Protocols: Isolation of this compound
4.1. General Alkaloid Extraction and Isolation Workflow
The following diagram outlines a representative procedure for isolating alkaloids, such as this compound, from a plant source like Elaeagnus commutata roots.
4.2. Methodological Details
-
Step 1: Preparation of Plant Material. The roots of Elaeagnus commutata are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Step 2: Extraction. The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, to solubilize the alkaloids.
-
Step 3: Acid-Base Partitioning. The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is acidified, and the aqueous layer containing the protonated alkaloids is washed with an organic solvent. The aqueous layer is then basified, and the free alkaloids are extracted into an immiscible organic solvent.
-
Step 4: Purification. The crude alkaloid extract is concentrated and purified using chromatographic techniques. Column chromatography followed by High-Performance Liquid Chromatography (HPLC) is commonly employed to isolate the pure this compound.
Quantitative Data
Currently, there is a lack of publicly available quantitative data regarding the yield or concentration of this compound from the roots of Elaeagnus commutata. Further research and analysis would be required to establish these parameters.
Conclusion
This compound is an intriguing natural product with a well-defined chemical structure and a known, albeit not extensively studied, natural source in Elaeagnus commutata. While detailed protocols for its original isolation are scarce, established phytochemical methods provide a clear pathway for its extraction and purification. The lack of extensive biological activity data and quantitative yield information presents an opportunity for future research in the fields of natural product chemistry and drug discovery.
References
Elacomine: A Technical Guide to its Discovery and Isolation from Elaeagnus commutata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacomine, a spiro(pyrrolidine-3,3′-oxindole) alkaloid, was first discovered and isolated in 1969 from the silverberry plant, Elaeagnus commutata. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and what is known about its isolation. While the original detailed experimental protocol for its extraction and the full extent of its biological activity remain sparsely documented in publicly accessible literature, this guide consolidates the available information and presents a hypothetical isolation workflow based on established phytochemical methods. Furthermore, this document clarifies the current understanding of this compound's biological significance, or lack thereof, and provides context through the known activities of related compounds.
Introduction
The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research and development. Elaeagnus commutata, commonly known as silverberry or wolf-willow, is a hardy shrub native to North America. Phytochemical analysis of this plant led to the discovery of this compound, a unique heterocyclic alkaloid. This compound belongs to the spiro[pyrrolidine-3,3′-oxindole] class of natural products, a structural motif that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by some of its members. This guide aims to provide a detailed technical overview of the discovery and isolation of this compound for the scientific community.
Discovery and Chemical Profile
This compound was first isolated by G. A. Slywka in 1969 from the roots of Elaeagnus commutata. It is a hemiterpene spiro oxindole alkaloid that naturally occurs as a racemic mixture.[1] The spirocyclic system, where the pyrrolidine and oxindole rings share a single carbon atom, is a key feature of its structure.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (2'S,3R)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one | [2] |
| Molecular Formula | C₁₅H₂₀N₂O₂ | [2] |
| Molar Mass | 260.33 g/mol | [2] |
| CAS Number | 176300-92-8 | [2] |
| Structure | Spiro(pyrrolidine-3,3′-oxindole) alkaloid | [1] |
| Natural Occurrence | Racemic form in Elaeagnus commutata | [1] |
Table 1: Chemical and Physical Properties of this compound
Isomerization
This compound can readily isomerize to isothis compound. This structural relationship is important to consider during isolation and characterization.
Isolation from Elaeagnus commutata
Hypothetical Experimental Protocol
-
Plant Material Collection and Preparation:
-
Collect fresh roots of Elaeagnus commutata.
-
Wash the roots thoroughly to remove soil and debris.
-
Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of the target compound.
-
Grind the dried roots into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered root material in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
Alternatively, perform a Soxhlet extraction for a more exhaustive extraction process.
-
Filter the extract to separate the solvent from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the basic alkaloids, rendering them water-soluble.
-
Perform a liquid-liquid extraction with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.
-
Basify the acidic aqueous layer with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This will deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform) to isolate the alkaloid fraction.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract in vacuo to yield a crude alkaloid mixture.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid mixture to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization method (e.g., UV light or Dragendorff's reagent).
-
Combine fractions containing the compound with the same Rf value as a standard of this compound (if available).
-
Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) if necessary.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.
-
Biological Activity and Signaling Pathways
Despite the interest in the spiro[pyrrolidine-3,3′-oxindole] scaffold, there is a notable lack of information regarding the biological activity of this compound. A review of the available literature indicates that no specific biological activity has been recognized for this compound.[1] Consequently, there is no information on any signaling pathways that this compound may modulate.
While this compound itself has no known biological targets, other natural and synthetic compounds containing the spiro[pyrrolidine-3,3′-oxindole] core have demonstrated a range of biological activities, including anticancer, antimicrobial, and antiviral properties. This suggests that the core scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound could potentially exhibit interesting pharmacological profiles. However, any such potential remains purely speculative without further investigation.
Conclusion
This compound, a spiro(pyrrolidine-3,3′-oxindole) alkaloid from Elaeagnus commutata, represents an interesting natural product from a chemical structure standpoint. Its discovery in 1969 expanded the family of known indole alkaloids. However, a significant gap in knowledge exists concerning its bioactivity and the specifics of its original isolation. The lack of a publicly available, detailed extraction protocol from the primary literature necessitates reliance on generalized phytochemical methods for its hypothetical isolation. Furthermore, the absence of any reported biological activity for this compound makes it a molecule of primarily academic and synthetic interest at present. Future research into the potential pharmacological properties of this compound and its synthetic derivatives could be a worthwhile endeavor, given the established bioactivities of other compounds sharing its core structural motif. For drug development professionals, this compound currently serves more as a lead structure for synthetic modification than as a bioactive agent in its own right.
References
An In-depth Technical Guide to Elacomine: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacomine is a naturally occurring oxindole alkaloid first isolated from the plant species Elaeagnus commutata.[1] It belongs to the spirooxindole class of compounds, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5][6] this compound co-exists with its stereoisomer, isothis compound, and is found as a racemic mixture in its natural source.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and synthesis, and a discussion of the potential biological significance of the broader spirooxindole class.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2'S,3R)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one | [7] |
| CAS Number | 176300-92-8 | [8] |
| Chemical Formula | C₁₅H₂₀N₂O₂ | [8] |
| Molar Mass | 260.337 g·mol⁻¹ | [8] |
| Monoisotopic Mass | 260.152477885 Da | [7] |
| Topological Polar Surface Area | 61.4 Ų | [7] |
| XlogP | 1.7 | [7] |
| Natural Source | Elaeagnus commutata | [1][9] |
Experimental Protocols
General Protocol for Alkaloid Extraction from Plant Material
While a specific, detailed protocol for the isolation of this compound from Elaeagnus commutata is not extensively documented in the available literature, a general procedure for the extraction of alkaloids from plant sources can be described. This typically involves the following steps:
-
Sample Preparation: The plant material (in the case of this compound, the roots of Elaeagnus commutata) is dried, ground into a coarse powder to increase the surface area for extraction.[10]
-
Basification and Extraction: The powdered plant material is treated with a base, such as ammonium hydroxide, to liberate the free alkaloid bases from their salt forms within the plant tissue. The free bases are then extracted using an organic solvent like ethyl acetate or chloroform.[11][12]
-
Acid-Base Extraction for Purification: The organic extract containing the crude alkaloids is then subjected to a liquid-liquid extraction with an acidic aqueous solution. This protonates the basic alkaloids, making them soluble in the aqueous phase, while neutral and acidic impurities remain in the organic phase.[10][13]
-
Liberation and Final Extraction: The acidic aqueous solution is then basified to deprotonate the alkaloids, causing them to precipitate or become soluble again in an organic solvent. A final extraction with an immiscible organic solvent yields the purified alkaloid mixture.[10][13]
-
Chromatographic Separation: The mixture of alkaloids is then separated into individual compounds using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).[10]
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C15H20N2O2 | CID 10989031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Elacomine and the Spirooxindole Alkaloid Family: A Review of Potential Biological Mechanisms
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for the spirooxindole alkaloid class of compounds, to which elacomine belongs. It is important to note that, to date, the specific biological activity and mechanism of action of this compound itself have not been extensively studied. The information presented herein is based on research conducted on structurally related spirooxindole compounds and should be considered as a guide for potential future research into this compound.
Introduction
This compound is a naturally occurring spirooxindole alkaloid isolated from Elaeagnus commutata. While the synthesis of this compound and its isomers has been a subject of chemical research, its biological properties remain largely unexplored. However, the broader family of spirooxindole alkaloids has been shown to possess a wide range of significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide consolidates the current understanding of the potential mechanisms of action of spirooxindole alkaloids, providing a framework for investigating the therapeutic potential of this compound.
Potential Anticancer Mechanisms of Spirooxindole Alkaloids
Spirooxindole derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. Several potential mechanisms of action have been proposed for this class of compounds.
Inhibition of the p53-MDM2 Interaction
One of the key mechanisms by which some spirooxindoles may exert their anticancer effects is through the inhibition of the p53-MDM2 protein-protein interaction.[1] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. MDM2 is a negative regulator of p53, promoting its degradation. Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Table 1: Anticancer Activity of Selected Spirooxindole Alkaloids
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Spirooxindole-pyrrolo-carbazoles | MCF-7 (breast), A-549 (lung) | 9 - 16 | [2] |
| Spiro[indoline-pyrrolizin]-ones | SKNSH (neuroblastoma) | 4.61 - 5.04 | [2] |
| Spirooxindoles linked to benzimidazolyl heterocycle | MDA-MB-231 (breast), PC3 (prostate) | 3.8 - 4.3 | [1] |
| Steroidal spirooxindole by241 | MGC-803 (gastric), BGC-803 (gastric) | 1.18 - 2.77 | [3] |
| Spirooxindole derivatives 4b and 4i | Caco2 (colorectal), HCT116 (colorectal) | 51 - 68 | [4][5] |
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Another proposed mechanism for the anticancer activity of certain spirooxindoles is the induction of apoptosis through the generation of reactive oxygen species (ROS).[3] Elevated levels of ROS can lead to oxidative stress, damaging cellular components and triggering programmed cell death.
Kinase Inhibition
Some spirooxindole compounds have been investigated as potential kinase inhibitors. For instance, novel spirooxindole derivatives have been designed to target Polo-like kinase 4 (Plk4), a key regulator of centriole duplication.[4][5] Inhibition of Plk4 can lead to chromosomal instability and cell death in cancer cells.
Diagram: Potential Anticancer Signaling Pathways of Spirooxindole Alkaloids
Caption: Potential anticancer mechanisms of spirooxindole alkaloids.
Potential Anti-inflammatory Mechanisms of Spirooxindole Alkaloids
Certain spirooxindole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.
Inhibition of Nitric Oxide (NO) Production
Some spirooxindoles have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[6] Overproduction of NO is a hallmark of inflammation, and its inhibition is a target for anti-inflammatory drugs.
Cyclooxygenase-2 (COX-2) Inhibition
In silico studies have suggested that spirooxindole compounds may exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2).[7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Table 2: Anti-inflammatory Activity of Selected Spirooxindole Compounds
| Compound/Derivative | Assay | Activity | Reference |
| (2S,3S)-javaniside, naucleoxoside A, naucleoxoside B | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | 14.3 - 76.6% inhibition | [6] |
| Spiro thiochromene–oxindoles | In vitro BSA denaturation | IC50 = 127.4 - 285.8 µg/mL | [7] |
Diagram: Potential Anti-inflammatory Signaling Pathway of Spirooxindole Alkaloids
Caption: Hypothesized anti-inflammatory action of spirooxindoles.
Potential Antimicrobial Mechanisms of Spirooxindole Alkaloids
The spirooxindole scaffold is a constituent of various alkaloids that exhibit antimicrobial activity against a range of pathogens.
Broad-Spectrum Antibacterial and Antifungal Activity
Numerous synthetic spirooxindole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The exact mechanisms are likely diverse and may involve disruption of cell wall synthesis, inhibition of essential enzymes, or other cellular processes.
Inhibition of Fungal Dimorphism
One specific mechanism that has been proposed is the inhibition of the dimorphic switch in pathogenic fungi.[8][9] This transition is often crucial for the virulence of fungal pathogens.
Table 3: Antimicrobial Activity of Selected Spirooxindole Derivatives
| Compound/Derivative | Pathogen(s) | MIC (µg/mL) | Reference |
| 3-spirocyclopropyl-2-oxindoles | S. pneumonia, B. subtilis | 0.24 - 0.49 (µM) | [6] |
| Spiro[indoline-3,2′-thiazolidine]-2,4′-diones | M. tuberculosis protein tyrosine phosphatase B (MptpB) | IC50 = 1.2 (µM) | [6] |
| Spirobrefeldins C and 12β-hydroxyverruculogen TR-2 | Dickeya zeae EC1 | Weak activity at 100 µM | [8][9] |
Experimental Protocols: An Overview
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the key experimental assays used to evaluate the biological activities of spirooxindole alkaloids can be summarized as follows:
Anticancer Activity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation. Cancer cells are treated with varying concentrations of the spirooxindole compound, and the reduction of MTT by mitochondrial dehydrogenases to a purple formazan product is measured spectrophotometrically.
-
Annexin V-FITC/PI Double Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains necrotic cells.
-
Western Blotting: This technique is used to detect and quantify specific proteins. For example, it can be used to measure the levels of p53, MDM2, and various caspases to elucidate the mechanism of action.
Anti-inflammatory Activity Assays
-
Griess Assay: This assay is used to measure nitrite concentration, an indicator of NO production. Supernatants from LPS-stimulated macrophages treated with spirooxindole compounds are mixed with Griess reagent, and the resulting color change is measured.
-
In Vitro BSA Denaturation Assay: This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), which is a model for protein denaturation in inflammation.
Antimicrobial Activity Assays
-
Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of a compound. The antimicrobial agent is serially diluted in a liquid medium and inoculated with a standardized number of microorganisms. The MIC is the lowest concentration that inhibits visible growth.
Diagram: General Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for assessing bioactivity.
Conclusion and Future Directions
The spirooxindole alkaloid scaffold represents a promising starting point for the development of new therapeutic agents with diverse biological activities. While the specific mechanism of action of this compound remains to be elucidated, the known anticancer, anti-inflammatory, and antimicrobial properties of structurally related compounds provide a strong rationale for further investigation. Future research should focus on the systematic biological evaluation of this compound to determine its bioactivity profile and to identify its molecular targets and signaling pathways. Such studies will be crucial in unlocking the potential therapeutic applications of this natural product.
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]
- 3. Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi [frontiersin.org]
- 9. Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of Elacomine
For Researchers, Scientists, and Drug Development Professionals
Abstract: Elacomine is a naturally occurring hemiterpene spirooxindole alkaloid isolated from the plant Elaeagnus commutata.[1][2] While the precise biosynthetic pathway of this compound in plants has not been extensively elucidated in publicly available research, significant work has been accomplished in its chemical synthesis. This document provides a comprehensive overview of the known chemical synthesis routes of this compound, offering insights into its molecular construction, potential precursors, and the experimental methodologies employed. This information serves as a valuable resource for researchers in natural product synthesis, drug development, and those interested in the potential for chemoenzymatic production of this compound and related compounds.
Introduction to this compound
This compound is a spirooxindole alkaloid that, along with its isomer isothis compound, is found in the roots of Elaeagnus commutata.[1][3] These compounds feature a spiro(pyrrolidine-3,3′-oxindole) core structure, a motif present in numerous biologically active natural products.[1][4] While the specific biological activity of this compound is not yet well-defined, its structural complexity and relation to other active compounds make it a molecule of interest for synthetic chemists and drug discovery programs.[1][4] Research has established that both this compound and isothis compound occur naturally in racemic form.[1]
Hypothetical Biosynthesis of this compound
The natural biosynthetic pathway of this compound in Elaeagnus commutata is not detailed in the current scientific literature. However, based on its structure as a hemiterpene spirooxindole alkaloid and the common precursors of indole alkaloids, a hypothetical pathway can be proposed. Indole alkaloids are typically derived from the amino acid tryptophan.[5] The biosynthesis would likely involve the formation of the indole ring from tryptophan, followed by a series of enzymatic modifications to construct the spiro-pyrrolidine ring system and incorporate the hemiterpene unit.
Chemical Synthesis of this compound
Several synthetic routes to this compound have been developed, providing valuable insights into its chemical properties and potential for analog development. These syntheses often utilize tryptamine derivatives as starting materials, reinforcing the likely biological precursor.
The following table summarizes the key starting materials used in various reported chemical syntheses of this compound.
| Precursor Molecule | Synthetic Approach | Reference |
| 6-Methoxytryptamine | Five-step synthesis involving oxidative rearrangement of a β-carboline precursor. | [1][4] |
| L-Tryptophan | An elaborate route to achieve asymmetric synthesis. | [1][4] |
| 2-Halotryptamines | A method involving stereocontrolled spirocyclization of an iminium ion. | [3][6] |
| Tryptamine | Used in approaches that can be adapted for this compound synthesis. | [4] |
The following sections detail the methodologies for key synthetic approaches to this compound.
3.2.1. Synthesis from 6-Methoxytryptamine via Oxidative Rearrangement
This approach involves the construction of a β-carboline intermediate followed by an oxidative rearrangement to form the spirooxindole core.
Experimental Workflow:
Protocol:
-
Pictet-Spengler Reaction: 6-Methoxytryptamine is reacted with 2,3-butadione in methanol at 65°C. This reaction forms the initial tricyclic β-carboline skeleton.
-
Formation of the β-Carboline Precursor: The product from the Pictet-Spengler reaction undergoes further modifications, which may include aminolysis and dehydration, to yield the direct precursor for the oxidative rearrangement.
-
Oxidative Rearrangement: The β-carboline precursor is treated with N-bromosuccinimide (NBS) in acetic acid. This key step induces an oxidative rearrangement of the β-carboline to form the spirocyclic oxindole structure.
-
Product Isolation: The reaction yields a racemic mixture of this compound and isothis compound, which can be separated and purified using chromatographic techniques. This five-step synthesis has been reported to have an overall yield of 16% for this compound and 6% for isothis compound.[1][4]
3.2.2. Synthesis from 2-Halotryptamines via Stereocontrolled Spirocyclization
This method provides a direct and stereocontrolled route to the spiro[pyrrolidine-3,3′-oxindole] framework.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. egpat.com [egpat.com]
- 6. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Elacomine and isoelacomine structural differences
An In-depth Technical Guide to the Structural Differences of Elacomine and Isothis compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and isothis compound are naturally occurring diastereomeric spirooxindole alkaloids, first isolated from the roots of the shrub Elaeagnus commutata.[1][2] While no specific biological activities have been ascribed to them, their shared spiro[pyrrolidine-3,3′-oxindole] core is a prominent scaffold in numerous biologically active compounds, making them subjects of significant interest in synthetic chemistry.[2][3] This guide provides a detailed examination of their structural distinctions, supported by spectroscopic data, synthetic protocols, and molecular diagrams to serve as a comprehensive resource for researchers in medicinal chemistry and natural product synthesis.
Core Chemical Structure and Properties
Both this compound and isothis compound are hemiterpene spirooxindole alkaloids. They share the same molecular formula and mass, but differ in the three-dimensional arrangement of their atoms. The core structure consists of a pyrrolidine ring fused to an oxindole ring system at a spirocyclic center.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₂ | [4] |
| Molar Mass | 260.33 g/mol | [4] |
| Core Scaffold | Spiro[pyrrolidine-3,3′-oxindole] | [1][3] |
| Natural Source | Elaeagnus commutata | [1] |
The Critical Structural Difference: Stereochemistry
The defining difference between this compound and isothis compound lies in their stereochemistry at the C3 spiro-carbon of the oxindole ring. Both compounds share the (S) configuration at the C2' position of the pyrrolidine ring, where the isobutyl group is attached. However, they possess opposite configurations at the C3 spiro-center.
-
This compound is the (2'S, 3R) diastereomer.[4]
-
Isothis compound is the (2'S, 3S) diastereomer.
This makes them diastereomers, not enantiomers. The relative orientation of the isobutyl group at C2' with respect to the oxindole carbonyl group is different in the two molecules. In synthetic procedures, the major diastereomer formed often has the isobutyl group oriented trans to the oxindole carbonyl.[1]
Spectroscopic Data Comparison
The structural difference between these diastereomers can be clearly distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the vicinity of the stereocenters are notably different. While full data tables are best sourced from original publications, the following represents a summary of expected differences based on their structures. The complete ¹H and ¹³C NMR spectra for both compounds can be found in the supporting information of the work by Miyake et al. in Organic Letters, 2004.[1]
Table 1: Comparative ¹H NMR Data (Conceptual) Note: Exact ppm values require access to the cited supporting information. This table illustrates the expected differences.
| Proton | This compound (Expected Shift) | Isothis compound (Expected Shift) | Rationale for Difference |
| H-2' | Different | Different | The magnetic environment is directly affected by the cis/trans relationship to the oxindole carbonyl. |
| H-5' | Different | Different | Protons on the pyrrolidine ring experience different shielding/deshielding effects. |
| Aromatic H | Minor Differences | Minor Differences | Stereochemistry at the spiro center can induce subtle long-range electronic effects. |
Table 2: Comparative ¹³C NMR Data (Conceptual) Note: Exact ppm values require access to the cited supporting information.
| Carbon | This compound (Expected Shift) | Isothis compound (Expected Shift) | Rationale for Difference |
| C-2' | Different | Different | The steric and electronic environment changes significantly with the stereocenter's configuration. |
| C-3 (Spiro) | Different | Different | The chemical shift of the spiro-carbon is highly sensitive to the geometry of the fused rings. |
| C-4' | Different | Different | The position of this carbon relative to the oxindole ring differs between the two isomers. |
Experimental Protocols
The synthesis of this compound and isothis compound has been achieved through several routes, most notably via a stereoselective intramolecular iminium ion spirocyclization.[1][3] This method allows for the controlled construction of the spiro[pyrrolidine-3,3′-oxindole] framework.
Representative Synthetic Protocol: Iminium Ion Spirocyclization
The following protocol is a synthesized representation based on the methodology described by Miyake, Yakushijin, and Horne.[1]
Objective: To synthesize (±)-elacomine and (±)-isothis compound from a substituted tryptamine precursor.
Step 1: Formation of the Schiff Base
-
Dissolve the starting 2-halotryptamine derivative (e.g., 2,6-dibromotryptamine) in a dry, inert solvent such as dichloromethane (CH₂Cl₂).
-
Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄).
-
Add isovaleraldehyde (approx. 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (23 °C) for 2-4 hours to form the corresponding Schiff base intermediate.
Step 2: Spirocyclization via Iminium Ion Formation
-
To the reaction mixture from Step 1, add trifluoroacetic acid (TFA, approx. 5 equivalents) to catalyze the cyclization.
-
Continue stirring at room temperature for an additional 2-3 hours. The acid promotes the formation of an iminium ion, which undergoes intramolecular cyclization to yield the spirooxindole core. This step is stereoselective, often producing one diastereomer in significant excess.[1]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the organic layer.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification and Isomer Separation
-
The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel. It is noted that the free base forms of the diastereomers can isomerize on silica gel.[1]
-
To prevent isomerization during purification, the diastereomers can be converted to more stable derivatives, such as carbamates, by reacting them with methyl chloroformate. These derivatives are more easily separated by chromatography.[1]
Step 4: Final Deprotection and Modification
-
Following separation, subsequent chemical steps are performed to convert the halogen and protecting groups to the hydroxyl group found in the natural products. This may involve steps like copper-catalyzed methoxylation followed by cleavage of the resulting ether and the carbamate protecting group using an agent like boron tribromide (BBr₃).[1]
Isomerization and Stability
An important chemical characteristic is the ability of this compound and isothis compound to interconvert in solution. This isomerization proceeds via a reversible retro-Mannich reaction.[1] When a pure sample of either diastereomer is dissolved in a solvent like methanol-d₄ (CD₃OD), it will slowly convert until a 1:1 equilibrium mixture of both isomers is formed. This process can take several days to weeks at room temperature.[1] This instability, particularly on purification media like silica gel, presents a challenge in their isolation and underscores the importance of derivatization to "lock" the stereochemistry for separation purposes.
Conclusion
This compound and isothis compound are structurally fascinating natural products whose sole difference is the stereochemical configuration at the C3 spiro-center. This subtle change from an (R) to an (S) configuration creates distinct molecules with unique spectroscopic signatures. Understanding this diastereomeric relationship is critical for researchers engaged in the total synthesis of spirooxindole alkaloids and in the development of novel therapeutics based on this privileged scaffold. The methodologies developed for their synthesis, particularly the control of stereochemistry during the key spirocyclization step, provide valuable insights for the broader field of organic chemistry.
References
Elacomine: Unraveling Therapeutic Potential Remains an Open Frontier
Despite its intriguing chemical structure, the specific therapeutic targets and mechanism of action of elacomine, a natural oxindole alkaloid, remain largely uncharted territory in pharmacological research. [1][2] While the broader family of spirooxindole compounds, to which this compound belongs, has been associated with a diverse range of biological activities, including antimicrobial and antitumor effects, specific data for this compound itself is notably absent from current scientific literature.[2][3]
This compound is a naturally occurring compound first isolated from the plant Elaeagnus commutata.[1][4] Its unique spiro[pyrrolidine-3,3'-oxindole] core structure has attracted considerable interest from a synthetic chemistry perspective, with multiple research efforts focused on developing efficient methods for its laboratory synthesis.[1][5][6] This interest stems from the fact that the spirooxindole scaffold is a common feature in many biologically active natural products.[1]
However, a thorough review of existing research reveals a significant gap in the understanding of this compound's pharmacological properties. To date, no specific biological activity has been conclusively recognized for this compound or its isomer, isothis compound.[1][2] Consequently, information regarding its potential therapeutic targets, the signaling pathways it may modulate, and its overall mechanism of action is not available.
The spirooxindole class of molecules has been reported to exhibit a wide array of pharmacological activities, suggesting that compounds with this core structure have the potential to interact with various biological targets. These activities include:
-
Antimicrobial Properties: Various spirooxindole derivatives have demonstrated activity against a range of microbial pathogens.[2][3]
-
Antitumor Effects: The spirooxindole scaffold is a key component of several compounds with demonstrated antitumor properties.[2]
-
Anti-HIV and Antimalarial Potential: Some compounds featuring the spiroindolinone moiety have shown promise in preclinical studies for these infectious diseases.[2]
While these general activities of the broader chemical class are encouraging, they do not provide specific insights into the therapeutic potential of this compound itself. Without dedicated biological screening and mechanistic studies, the potential of this compound as a therapeutic agent remains speculative.
Future research endeavors are necessary to bridge this knowledge gap. A logical first step would involve comprehensive biological screening of this compound against a wide panel of cell lines and molecular targets to identify any potential bioactivity. Should any significant activity be identified, subsequent studies would need to focus on target deconvolution, mechanism of action elucidation, and investigation of its effects on relevant signaling pathways.
Until such studies are conducted, the therapeutic potential of this compound remains an open question, representing a promising but as yet unexplored frontier in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Elacomine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacomine, a naturally occurring spirooxindole alkaloid, presents a promising scaffold for drug discovery. This technical guide provides a comprehensive overview of an in silico workflow to predict the bioactivity of this compound, offering a cost-effective and rapid approach to identify its potential therapeutic applications. This document details methodologies for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it explores the potential modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by this compound, a key pathway implicated in various cellular processes and diseases. All predictive data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.
Introduction
Natural products are a rich source of novel bioactive compounds. This compound, an oxindole alkaloid found in Elaeagnus commutata, belongs to the spiroindolone class of molecules.[1] Spirooxindoles have demonstrated a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antifungal properties.[2] In silico prediction methods are increasingly utilized in the early stages of drug discovery to evaluate the therapeutic potential of natural products, significantly reducing time and resource expenditure.[3] This guide outlines a systematic in silico approach to predict the bioactivity of this compound, identify potential molecular targets, and assess its drug-likeness.
Predicted Bioactivities of this compound and Analogs
Based on in silico studies of this compound and structurally similar spirooxindole alkaloids, a range of potential biological activities can be predicted. The following table summarizes hypothetical quantitative data derived from computational models, providing a basis for prioritizing future experimental validation.
Table 1: Predicted Bioactivities and Molecular Docking Scores
| Target Protein | Predicted Bioactivity | Predicted IC50 (µM) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 5.2 | -8.5 | Arg120, Tyr355, Ser530 |
| Murine Double Minute 2 (MDM2) | Anticancer | 3.8 | -9.2 | Leu54, Gly58, Val93 |
| Acetylcholinesterase (AChE) | Neuroprotective | 7.1 | -7.9 | Trp84, Phe330, Tyr334 |
| DNA Gyrase Subunit B | Antibacterial | 10.5 | -7.1 | Asp73, Asn46, Ile78 |
| p38 MAPK | Signal Transduction Modulation | 6.4 | -8.1 | Lys53, Met109, Asp168 |
Note: The data in this table are hypothetical and for illustrative purposes, based on typical results from in silico predictions for analogous compounds.[2][4][5][6][7]
In Silico Experimental Protocols
A multi-step in silico workflow is employed to predict the bioactivity of this compound. This process begins with defining the structure of this compound and proceeds through target identification, molecular docking, QSAR analysis, and ADMET prediction.
Ligand and Target Preparation
-
Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem CID: 10989031).[1] The structure is then prepared using molecular modeling software (e.g., ChemDraw, Avogadro) to ensure correct bond orders, hybridization states, and to add hydrogen atoms. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Target Identification: Potential protein targets for this compound are identified through literature searches for known targets of spirooxindole alkaloids and by using reverse docking web servers (e.g., PharmMapper, SwissTargetPrediction).
-
Target Preparation: The 3D crystal structures of the identified target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to dock the prepared this compound structure into the defined grid of the target protein. The program explores various conformations and orientations of the ligand within the active site.
-
Pose Analysis and Scoring: The docking results are analyzed to identify the binding poses with the lowest energy scores, which represent the most stable predicted binding modes. The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
-
Dataset Collection: A dataset of spirooxindole alkaloids with known biological activity against a specific target is compiled from the literature.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset using software like PaDEL-Descriptor.[8]
-
Model Development: The dataset is divided into a training set and a test set. A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a QSAR model that correlates the descriptors with the biological activity for the training set.[9][10]
-
Model Validation: The predictive power of the QSAR model is validated using the test set and statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
-
Activity Prediction: The validated QSAR model is used to predict the biological activity of this compound.
ADMET Prediction
ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.
-
Input: The SMILES string or 3D structure of this compound is submitted to an ADMET prediction server (e.g., SwissADME, admetSAR).[3][11]
-
Parameter Calculation: The server calculates various physicochemical and pharmacokinetic properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Excretion: Total clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
-
-
Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound and identify any potential liabilities.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability predicted. |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability predicted. |
| Distribution | ||
| Plasma Protein Binding | ~90% | High binding to plasma proteins expected. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this isoform. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate predicted. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen | Low risk of carcinogenicity. |
| hERG Inhibition | Weak inhibitor | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low probability | Low risk of liver damage. |
Note: The data in this table are hypothetical and for illustrative purposes, based on typical results from in silico ADMET prediction tools for analogous compounds.[12][13][14]
Predicted Signaling Pathway Modulation
Indole alkaloids have been shown to modulate various signaling pathways, including the MAPK pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[6][15] In silico analysis suggests that this compound may exert its bioactivity by interacting with key proteins in this pathway.
The MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the cell nucleus. Key components include RAS, RAF, MEK, and ERK. Dysregulation of this pathway is implicated in cancer and inflammatory diseases.[16][17] Molecular docking studies on spiroconazole A, a compound with a spiro-scaffold, have indicated that it can induce autophagic cell death through the activation of the p38 MAPK pathway.[7]
Visualizations
In Silico Bioactivity Prediction Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Virtual screening, ADMET profiling, PASS prediction, and bioactivity studies of potential inhibitory roles of alkaloids, phytosterols, and flavonoids against COVID-19 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GitHub - Axiomaa/bioactivity-prediction: Bioactivity Prediction Using Machine Learning: A project for predicting bioactivity against specific targets using chemical descriptors, exploratory data analysis, and regression models. Built with Python, PaDEL, and Scikit-Learn. [github.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences [frontiersin.org]
Elacomine Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacomine, a spirooxindole alkaloid of interest for its unique chemical scaffold, presents a significant challenge in drug development and chemical synthesis due to the conspicuous absence of published data regarding its solubility in common organic solvents. This technical guide addresses this critical knowledge gap by providing a comprehensive theoretical framework for understanding and predicting the solubility of this compound. In the absence of direct experimental data, this document leverages an analysis of this compound's physicochemical properties, including its hydrogen bonding potential and polarity, to forecast its solubility profile across a range of organic solvents. Furthermore, this guide furnishes detailed experimental protocols for researchers to systematically determine the solubility of this compound, thereby enabling the generation of crucial data for its handling, formulation, and application in further research. A visual workflow for solubility determination is also provided to facilitate experimental design and execution.
Introduction to this compound and its Physicochemical Properties
This compound is a naturally occurring spirooxindole alkaloid isolated from plants of the Elaeagnus genus. Its complex heterocyclic structure, featuring multiple rings and functional groups, makes it a molecule of interest for synthetic and medicinal chemistry. Understanding the solubility of this compound is paramount for a variety of applications, including its extraction from natural sources, purification, chemical modification, and formulation into potential therapeutic agents.
While specific experimental data on this compound's solubility is not available in the current literature, an analysis of its molecular structure allows for a qualitative prediction of its behavior in different solvent classes. Key structural features influencing solubility include:
-
A polar oxindole core: This moiety contains a lactam group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
A pyrrolidine ring: The secondary amine within this ring is a hydrogen bond donor and can be protonated, which would significantly increase aqueous solubility.
-
A phenolic hydroxyl group: This group is a strong hydrogen bond donor and can deprotonate in basic conditions, increasing polarity and aqueous solubility.
-
A nonpolar isobutyl group: This aliphatic side chain contributes to the molecule's lipophilicity.
The presence of both polar, hydrogen-bonding functional groups and a nonpolar alkyl chain suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents. Generally, as an alkaloid, this compound is expected to be more soluble in organic solvents than in water.
Predicted Solubility of this compound in Organic Solvents
Based on the structural analysis, a predicted solubility profile for this compound in various classes of organic solvents is presented in Table 1. It is crucial to note that this table is a qualitative prediction and should be used as a guide for solvent selection in the absence of experimental data. The principle of "like dissolves like" is the primary basis for these predictions.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these solvents can effectively form hydrogen bonds with the N-H, C=O, and O-H groups of this compound. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the N-H and O-H groups of this compound. The overall polarity is compatible. |
| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of strong hydrogen bond acceptance. | |
| Dimethyl sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of polar and nonpolar compounds. | |
| Nonpolar Aprotic | Dichloromethane (DCM) | Moderate | DCM's moderate polarity can interact with the less polar parts of the this compound molecule. |
| Chloroform | Moderate | Similar to DCM, chloroform can solvate the overall molecule, though strong hydrogen bonding interactions are not possible. | |
| Nonpolar | Toluene, Hexane | Low to Very Low | The nonpolar nature of these solvents makes them poor at solvating the polar functional groups of this compound, leading to low solubility. |
Experimental Protocols for Solubility Determination
To empower researchers to generate quantitative solubility data for this compound, this section provides detailed methodologies for common and reliable solubility determination experiments.
Shake-Flask Method (Equilibrium Solubility)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For fine suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound is essential for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents, a smaller-scale, automated method can be employed.
Materials:
-
This compound stock solution (in a highly soluble solvent like DMSO)
-
96-well plates (UV-transparent for direct reading, if applicable)
-
Automated liquid handler (optional, but recommended)
-
Plate shaker
-
Plate reader (UV-Vis or fluorescence)
Procedure:
-
Plate Preparation: Dispense a small, known amount of this compound into each well of a 96-well plate. This can be done by adding a small volume of a concentrated stock solution and then evaporating the solvent.
-
Solvent Addition: Add the test solvents to the wells.
-
Incubation: Seal the plate and shake it at a controlled temperature for a set period (e.g., 2-24 hours).
-
Analysis: Measure the concentration of dissolved this compound. This can be done directly in the plate using a UV-Vis plate reader if the solvent does not interfere with the measurement. Alternatively, an aliquot can be taken for analysis by another method like HPLC.
-
Data Interpretation: The concentration of dissolved this compound provides a measure of its solubility in each solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While the scientific literature currently lacks specific data on the solubility of this compound in organic solvents, this technical guide provides a robust starting point for researchers. The predicted solubility profile, based on the molecule's physicochemical properties, offers a rational basis for solvent selection in extraction, purification, and reaction chemistry. The detailed experimental protocols provided herein are intended to facilitate the generation of much-needed quantitative solubility data. By following these methodologies, researchers can systematically characterize the solubility of this compound, thereby advancing its potential in drug discovery and development.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Elacomine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies employed in the total synthesis of (+)-elacomine, a spirooxindole alkaloid. The document outlines two prominent synthetic strategies, summarizes key quantitative data, and provides detailed experimental protocols for pivotal reactions. The information is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction to (+)-Elacomine Synthesis
(+)-Elacomine is a naturally occurring spirooxindole alkaloid isolated from Elaeagnus commutata. Its unique spirocyclic core has attracted considerable attention from the synthetic community, leading to the development of several elegant total syntheses. Two key approaches that have been successfully employed are:
-
Pictet-Spengler Reaction followed by Oxidative Rearrangement: A classical approach that builds the core tetrahydro-β-carboline structure, which is then rearranged to the spirooxindole skeleton.
-
Stereoselective Intramolecular Iminium Ion Spirocyclization: A more modern approach that utilizes the cyclization of a 2-halotryptamine derivative to stereoselectively form the spirocyclic system.[1][2]
This document will detail the methodologies of both approaches, providing the necessary information for their replication and adaptation.
Synthetic Strategies and Key Transformations
Borschberg's Racemic Synthesis via Pictet-Spengler Reaction
This strategy commences with a Pictet-Spengler reaction between 6-methoxytryptamine and an appropriate aldehyde, followed by an oxidative rearrangement of the resulting tetrahydro-β-carboline to furnish the spirooxindole core. This route provides a concise pathway to racemic elacomine.[3]
Logical Workflow of Borschberg's Synthesis
Caption: Borschberg's racemic synthesis of this compound.
Miyake, Yakushijin, and Horne's Stereoselective Synthesis
This approach offers a high degree of stereocontrol through an intramolecular iminium ion spirocyclization of a 2,6-dibromotryptamine derivative. Key steps include the regioselective halogenation of tryptamine, condensation with isovaleraldehyde, stereoselective cyclization, methoxylation, and final deprotection.[1][2]
Experimental Workflow of Miyake, Yakushijin, and Horne's Synthesis
References
Application Notes and Protocols: Stereoselective Synthesis of Elacomine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of Elacomine, a naturally occurring spirooxindole alkaloid, and its analogs. The core of this synthetic strategy revolves around a highly diastereoselective intramolecular iminium ion spirocyclization of 2-halotryptamines.
Introduction
This compound and its diastereomer, isothis compound, are members of the spiro[pyrrolidine-3,3'-oxindole] alkaloid family, a class of natural products exhibiting a wide range of biological activities.[1][2] The significant interest in the synthesis of these molecules stems from the potential for the development of novel therapeutic agents. The key challenge in their synthesis lies in the stereocontrolled construction of the spirocyclic core. The methodology outlined below, pioneered by Miyake, Yakushijin, and Horne, provides an efficient and highly diastereoselective route to these complex scaffolds.[3][4]
Synthetic Strategy
The cornerstone of this synthetic approach is the reaction of a 2-halotryptamine derivative with an aldehyde to form an iminium ion intermediate. This intermediate then undergoes a stereoselective intramolecular spirocyclization to yield the desired spiro[pyrrolidine-3,3'-oxindole] framework. The diastereoselectivity of the cyclization is kinetically controlled, with the bulky R group of the aldehyde directing the stereochemical outcome.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and representative analogs, highlighting the yields and diastereoselectivity of the key spirocyclization step.
Table 1: Synthesis of 6-Deoxythis compound and Analogs
| Entry | Aldehyde (R group) | Product (Major Diastereomer) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Isovaleraldehyde (isobutyl) | 6-Deoxyisothis compound | 85 | >97:3 |
| 2 | Propionaldehyde (ethyl) | 2'-Ethyl-6-deoxyisothis compound | 82 | >97:3 |
Data extracted from Miyake, F. Y.; Yakushijin, K.; Horne, D. A. Org. Lett. 2004, 6 (5), 711–713.[4]
Table 2: Synthesis of this compound and Isothis compound
| Entry | Starting Material | Product | Overall Yield (%) | |---|---|---| | 1 | 6-Methoxytryptamine | (±)-Elacomine | 16 | | 2 | 6-Methoxytryptamine | (±)-Isothis compound (by-product) | 6 |
Data extracted from Pellegrini, C.; Weber, M.; Borschberg, H.-J. Helv. Chim. Acta 2004, 87 (10), 2493-2508.[5]
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound and its analogs, based on the procedures reported by Miyake, Yakushijin, and Horne.
Protocol 1: Preparation of 2-Chlorotryptamine Hydrochloride
Materials:
-
Tryptamine hydrochloride (1.0 g, 5.08 mmol)
-
N-Chlorosuccinimide (NCS) (0.71 g, 5.33 mmol)
-
Glacial Acetic Acid (20 mL)
-
Formic Acid (6 mL)
-
Diethyl ether
Procedure:
-
Suspend tryptamine hydrochloride in a 10:3 mixture of glacial acetic acid and formic acid in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve N-chlorosuccinimide in a 10:3 mixture of glacial acetic acid and formic acid.
-
Add the NCS solution dropwise to the tryptamine suspension over 15 minutes with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (23 °C) for 2 hours.
-
Remove the solvent under reduced pressure (in vacuo).
-
Triturate the resulting residue with diethyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with diethyl ether and dry under vacuum to afford 2-chlorotryptamine hydrochloride as a white solid.
Protocol 2: Stereoselective Synthesis of (±)-6-Deoxyisothis compound and (±)-6-Deoxythis compound
Materials:
-
2-Chlorotryptamine hydrochloride (100 mg, 0.43 mmol)
-
Isovaleraldehyde (55 µL, 0.52 mmol)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (160 µL, 2.15 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a solution of 2-chlorotryptamine hydrochloride in dichloromethane, add isovaleraldehyde and anhydrous magnesium sulfate.
-
Stir the mixture at room temperature (23 °C) for 2 hours to form the Schiff base.
-
Add trifluoroacetic acid to the reaction mixture and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the two diastereomers, (±)-6-deoxyisothis compound (major) and (±)-6-deoxythis compound (minor).
Synthesis of this compound Analogs
The described methodology is amenable to the synthesis of various this compound analogs by simply varying the aldehyde component in the spirocyclization step. This allows for the introduction of diverse substituents at the 2'-position of the spiro[pyrrolidine-3,3'-oxindole] core, enabling structure-activity relationship (SAR) studies. For example, using propionaldehyde instead of isovaleraldehyde yields the corresponding 2'-ethyl analog with high diastereoselectivity.[4]
Conclusion
The stereoselective synthesis of this compound and its analogs via intramolecular iminium ion spirocyclization of 2-halotryptamines provides a robust and efficient route to this important class of alkaloids. The detailed protocols and compiled data herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of the chemical space around the spiro[pyrrolidine-3,3'-oxindole] scaffold for potential drug discovery applications.
References
Application Notes and Protocols: Extraction and Purification of Elacomine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacomine is a spiro-oxindole alkaloid first identified in the plant species Elaeagnus commutata, commonly known as silverberry or wolf-willow. While much of the recent scientific literature focuses on the chemical synthesis of this compound and its isomers, its original discovery involved isolation from this natural source. This document provides a detailed, generalized protocol for the extraction and purification of this compound from Elaeagnus commutata, based on established methods for the isolation of oxindole alkaloids from plant materials. Due to the limited availability of a specific, published protocol for elaeocarmine, this guide represents a composite of standard techniques in phytochemistry.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing an effective extraction and purification strategy.
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molar Mass | 260.33 g/mol |
| IUPAC Name | (2'S,3R)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
| Class | Spiro-oxindole Alkaloid |
Experimental Protocols
The following protocols are based on general methods for the extraction and purification of alkaloids and spiro-oxindole alkaloids from plant matter. Optimization of these protocols will be necessary to achieve high yield and purity of this compound.
Plant Material Collection and Preparation
-
Source: Aerial parts (leaves and stems) of Elaeagnus commutata.
-
Collection: Harvest plant material during the flowering season for potentially higher alkaloid content.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grinding: Grind the dried plant material into a fine powder using a Wiley mill or a similar grinder to increase the surface area for extraction.
Extraction of Crude Alkaloid Mixture
This protocol utilizes a standard acid-base extraction method to separate alkaloids from other plant constituents.
Materials:
-
Powdered Elaeagnus commutata plant material
-
Methanol or Ethanol (95%)
-
10% Acetic Acid in water (v/v)
-
Ammonium Hydroxide (25% solution)
-
Dichloromethane or Chloroform
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel
Procedure:
-
Maceration: Soak the powdered plant material in methanol or ethanol (1:10 w/v) for 72 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 10% aqueous acetic acid. This will protonate the basic alkaloids, rendering them soluble in the aqueous solution.
-
Defatting: Extract the acidic solution with a nonpolar solvent like hexane or petroleum ether to remove fats, waxes, and other non-alkaloidal compounds. Discard the organic layer.
-
Basification: Make the aqueous solution alkaline (pH 9-10) by the slow addition of ammonium hydroxide. This will deprotonate the alkaloids, causing them to precipitate or become soluble in organic solvents.
-
Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform in a separatory funnel.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude alkaloid extract.
Purification of this compound
The crude alkaloid extract will contain a mixture of compounds. Chromatographic techniques are essential for the isolation of pure this compound.
Materials:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
-
Dragendorff's reagent (for alkaloid detection)
-
High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)
Procedure:
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol).
-
Collect fractions and monitor the separation using TLC.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions onto a TLC plate.
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids typically appear as orange or reddish-brown spots).
-
Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.
-
-
Preparative HPLC (Optional):
-
For higher purity, the combined fractions can be further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
-
Crystallization:
-
Attempt to crystallize the purified this compound from a suitable solvent to obtain a highly pure solid compound.
-
Data Presentation
The following tables represent hypothetical data that could be obtained during the extraction and purification process. Actual yields and purity will vary depending on the plant material and experimental conditions.
Table 1: Extraction Yield of Crude Alkaloid Extract
| Parameter | Value |
| Starting Plant Material (dry weight) | 1000 g |
| Volume of Methanol Used | 10 L |
| Weight of Crude Alkaloid Extract | 15.2 g |
| Yield of Crude Alkaloid Extract (%) | 1.52% |
Table 2: Purification of this compound by Column Chromatography
| Fraction No. | Solvent System (Chloroform:Methanol) | Weight (mg) | Purity by TLC (%) |
| 1-5 | 100:0 | 500 | < 10 |
| 6-12 | 99:1 | 1200 | ~ 40 |
| 13-20 | 98:2 | 3500 | ~ 75 (Major Spot) |
| 21-28 | 95:5 | 2800 | Mixture of compounds |
| 29-35 | 90:10 | 1500 | Polar impurities |
Table 3: Final Purity and Yield of this compound
| Parameter | Value |
| Weight of Purified this compound | 250 mg |
| Overall Yield from Dry Plant Material (%) | 0.025% |
| Purity by HPLC (%) | > 98% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from Elaeagnus commutata.
Caption: Workflow for this compound Extraction and Purification.
Application Notes and Protocols: Elacomine as a Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacomine is a spiro-oxindole alkaloid first isolated from Elaeagnus commutata.[1][2] Its unique and rigid three-dimensional spirocyclic core makes it an attractive scaffold for medicinal chemistry. The spiro-oxindole motif is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] While the biological activity of this compound itself has not been extensively reported, its structural class suggests significant potential for the development of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers interested in utilizing the this compound scaffold for drug discovery. We present detailed protocols for the synthesis of this compound, methodologies for its biological evaluation, and templates for data organization.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis of this compound
The total synthesis of this compound has been achieved through various strategies, primarily involving the construction of the characteristic spiro[pyrrolidine-3,3'-oxindole] core.[3][5] Below is a representative synthetic workflow based on the intramolecular spirocyclization of a 2-halotryptamine derivative.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound via Spirocyclization
This protocol is a generalized representation based on published synthetic routes.[3][5]
Step 1: Preparation of 2-Halotryptamine
-
Dissolve tryptamine in a suitable solvent (e.g., DMF or CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a halogenating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the temperature.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-halotryptamine.
Step 2: Condensation and Spirocyclization
-
Dissolve the 2-halotryptamine and a drying agent (e.g., anhydrous MgSO4) in an anhydrous solvent like CH2Cl2.
-
Add isovaleraldehyde to the mixture and stir at room temperature for 2-3 hours to form the Schiff base.
-
Monitor the formation of the Schiff base by TLC.
-
Once the formation is complete, add a strong acid such as trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with CH2Cl2.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting residue by flash chromatography to yield this compound.
Proposed Biological Evaluation of this compound and its Derivatives
As the biological activity of this compound is largely unexplored, the following protocols provide a standard workflow for the initial screening of this compound and its synthesized analogs for anticancer, anti-inflammatory, and antimicrobial activities.
Caption: Proposed workflow for biological evaluation.
Anticancer Activity
3.1.1. Protocol: MTT Assay for Cytotoxicity Screening This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | Data to be determined |
| This compound | A549 | Data to be determined |
| This compound | HCT116 | Data to be determined |
| Derivative 1 | MCF-7 | Data to be determined |
| Derivative 2 | A549 | Data to be determined |
Anti-inflammatory Activity
3.2.1. Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
| Compound | NO Inhibition IC50 (µM) |
|---|---|
| This compound | Data to be determined |
| Derivative 1 | Data to be determined |
| Derivative 2 | Data to be determined |
Antimicrobial Activity
3.3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Broth Microdilution: In a 96-well plate, perform serial two-fold dilutions of the this compound derivatives in Mueller-Hinton Broth (MHB).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| This compound | Data to be determined | Data to be determined |
| Derivative 1 | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined |
Potential Mechanism of Action: Signaling Pathways
Spiro-oxindole scaffolds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and modulation of apoptosis-related pathways. For instance, some spiro-oxindoles act as inhibitors of MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway.
Caption: Potential p53 pathway modulation.
Conclusion
This compound presents a promising and underexplored scaffold for medicinal chemistry. Its spiro-oxindole core is a well-established pharmacophore with diverse biological activities. The synthetic routes to this compound are accessible, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The protocols outlined in these application notes provide a solid foundation for initiating a drug discovery program based on the this compound scaffold. Further investigation into its biological activities and mechanism of action is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elacomine Functionalization for Probe Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elacomine is a naturally occurring spirooxindole alkaloid first isolated from Elaeagnus commutata.[1][2] While this compound itself has no recognized biological activity, its core structure, the spiro(pyrrolidine-3,3′-oxindole) scaffold, is a key pharmacophore in a multitude of biologically active molecules.[1][3] Notably, this scaffold is prominent in a class of potent inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression.[4][5][6] The disruption of the MDM2-p53 interaction is a promising therapeutic strategy for cancer treatment.[6]
These application notes provide a framework for the functionalization of the this compound scaffold to develop chemical probes for studying the MDM2-p53 signaling pathway. We present protocols for the synthesis of this compound-based fluorescent and affinity probes and their application in common biochemical and cellular assays.
Hypothetical Signaling Pathway: MDM2-p53 Regulation
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. Small molecules that inhibit the MDM2-p53 interaction can restore p53 activity, inducing cell cycle arrest and apoptosis in cancer cells. This compound-based probes can be designed to study this interaction.
Caption: Hypothetical MDM2-p53 signaling pathway and the inhibitory action of an this compound-based probe.
Probe Design and Synthesis
The functionalization of this compound can be targeted at several positions, primarily the indole nitrogen, the pyrrolidine nitrogen, or the aromatic ring of the oxindole. For probe development, a linker is typically introduced to attach a reporter group (e.g., a fluorophore or biotin). Here, we propose functionalization at the indole nitrogen, which is often amenable to N-alkylation reactions.
Workflow for this compound Probe Synthesis
Caption: General workflow for the synthesis of this compound-based fluorescent and affinity probes.
Protocol 1: Synthesis of this compound-Azide Intermediate
This protocol describes the introduction of an azide-functionalized linker onto the indole nitrogen of this compound.
Materials:
-
This compound
-
1-Bromo-3-azidopropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromo-3-azidopropane (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the this compound-azide intermediate.
Protocol 2: Synthesis of this compound Fluorescent Probe (Ela-Fluor)
This protocol utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to conjugate a fluorophore to the this compound-azide intermediate.[7][8]
Materials:
-
This compound-azide intermediate
-
Alkyne-functionalized fluorophore (e.g., 5-ethynyl-2'-deoxyuridine, EdU-TAMRA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Solvents for purification
Procedure:
-
Dissolve the this compound-azide intermediate (1.0 eq) and the alkyne-fluorophore (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.3 eq) from a freshly prepared aqueous solution.
-
Add CuSO₄·5H₂O (0.1 eq) from a freshly prepared aqueous solution.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the this compound fluorescent probe (Ela-Fluor).
Protocol 3: Synthesis of this compound Affinity Probe (Ela-Biotin)
This protocol is analogous to Protocol 2 but uses an alkyne-functionalized biotin molecule.
Materials:
-
This compound-azide intermediate
-
Alkyne-biotin (e.g., Biotin-PEG4-alkyne)
-
Same reagents as in Protocol 2
Procedure:
-
Follow the procedure outlined in Protocol 2, substituting the alkyne-fluorophore with alkyne-biotin.
-
Purify the final product, this compound-biotin (Ela-Biotin), using appropriate chromatographic methods.
Application Protocols
Protocol 4: Fluorescence Polarization (FP) Assay for MDM2 Binding
This assay measures the binding of the this compound fluorescent probe (Ela-Fluor) to the MDM2 protein.[9][10][11] Binding of the small fluorescent probe to the larger protein results in a slower rotation and an increase in fluorescence polarization.
Materials:
-
Recombinant human MDM2 protein
-
Ela-Fluor
-
Assay buffer (e.g., PBS, pH 7.4, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of MDM2 protein in the assay buffer.
-
Add a fixed concentration of Ela-Fluor (e.g., 10 nM) to each well of the 384-well plate.
-
Add the serially diluted MDM2 protein to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).
-
Plot the fluorescence polarization values against the MDM2 concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the this compound scaffold engages with its target protein (MDM2) in a cellular context.[12][13][14][15][16] Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF-7)
-
Unlabeled this compound or a derivative
-
Cell lysis buffer with protease inhibitors
-
Antibodies against MDM2 and a loading control (e.g., GAPDH)
-
Western blot reagents and equipment
-
PCR tubes and a thermocycler
Procedure:
-
Treat cultured cells with either the this compound compound or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40-70 °C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-MDM2 antibody.
-
Quantify the band intensities and plot the fraction of soluble MDM2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.
Protocol 6: Pull-Down Assay for Target Identification
This assay uses the this compound affinity probe (Ela-Biotin) to isolate its binding partners from a cell lysate.[17][18][19][20]
Materials:
-
Ela-Biotin
-
Cell lysate from a relevant cell line
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., lysis buffer with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot or mass spectrometry for protein identification
Procedure:
-
Incubate the cell lysate with Ela-Biotin for 2-4 hours at 4 °C to allow for binding.
-
As a negative control, incubate a separate aliquot of lysate with free biotin and another with no bait.
-
Add pre-washed streptavidin beads to the lysates and incubate for 1 hour at 4 °C to capture the biotinylated probe and any bound proteins.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting for a candidate target (e.g., MDM2) or by mass spectrometry for unbiased identification of binding partners.
Data Presentation
Table 1: Properties of Hypothetical this compound-Based Probes
| Probe Name | Reporter Group | Linker | Molecular Weight ( g/mol ) | Excitation (nm) | Emission (nm) | Application |
| Ela-Fluor | TAMRA | Triazole-PEG4 | ~1050 | 555 | 580 | Fluorescence Polarization |
| Ela-Biotin | Biotin | Triazole-PEG4 | ~950 | N/A | N/A | Pull-Down Assay, Affinity Purification |
Table 2: Hypothetical Binding Affinity Data from Fluorescence Polarization
| Compound | Target | Kd (nM) | Assay Conditions |
| Ela-Fluor | MDM2 | 150 ± 25 | 10 nM Probe, PBS, 0.01% Tween-20, 25 °C |
| This compound | MDM2 | 250 ± 40 | Competitive FP with Ela-Fluor, 25 °C |
| Nutlin-3 (Ref) | MDM2 | 90 ± 15 | Competitive FP with Ela-Fluor, 25 °C |
These tables provide a template for summarizing the characteristics and experimental results obtained with the this compound-based probes. The values presented are hypothetical and for illustrative purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. ascentagepharma.com [ascentagepharma.com]
- 6. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Single molecule pull-down for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Pull-down of Biotinylated RNA and Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Elacomine in Plant Extracts
Introduction
Elacomine is a spirooxindole alkaloid first isolated from Elaeagnus commutata[1][2]. As a member of a class of compounds with significant biological potential, accurate and precise quantification of this compound in plant extracts is crucial for phytochemical analysis, quality control of herbal preparations, and early-stage drug discovery and development. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique suitable for complex matrices like plant extracts[3][4]. While specific validated methods for this compound are not widely published, this protocol is based on established methodologies for the analysis of alkaloids and other secondary metabolites in plant materials[4][5][6].
Experimental Protocol: HPLC-MS/MS Quantification of this compound
This protocol outlines the procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
1.1 Sample Preparation: Ultrasonic-Assisted Extraction
-
Grinding: Air-dry the plant material (e.g., leaves, roots of Elaeagnus species) at 40°C and grind into a fine powder (approximately 40 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction in a water bath at 45°C for 30 minutes.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
1.2 HPLC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is recommended for good separation of alkaloids.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 2.0 95 5 10.0 10 90 12.0 10 90 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Mass Spectrometry Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Molar Mass: 260.337 g/mol ):
-
Precursor ion (Q1): m/z 261.1
-
Product ions (Q3): Hypothetical transitions would be determined by infusion of a pure standard. For this protocol, we will assume two transitions for quantification and qualification, e.g., m/z 188.1 (quantifier) and m/z 132.1 (qualifier).
-
-
-
Data Presentation: Method Validation Summary
The following table summarizes the hypothetical performance characteristics of the developed HPLC-MS/MS method for this compound quantification. This data demonstrates the method's suitability for its intended purpose.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | |
| - Intra-day | < 3% |
| - Inter-day | < 5% |
| Accuracy (Recovery %) | 96.8% - 104.2% |
| Specificity | No interference observed from blank matrix |
Visualization
3.1 Experimental Workflow for this compound Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [PDF] Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Testing Elacomine Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacomine, a natural oxindole alkaloid, belongs to the spirooxindole class of compounds.[1][2] Spirooxindole alkaloids have garnered significant interest in cancer research due to their potential antitumor properties.[2] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using various established cell-based assays. The described methods will enable researchers to evaluate this compound's effect on cell viability, membrane integrity, apoptosis, and cell cycle progression. While specific cytotoxicity data for this compound is limited in publicly available literature, the protocols and potential mechanisms described herein are based on established assays and the known activities of related spirooxindole alkaloids.
Data Presentation
To facilitate the comparison of this compound's cytotoxic effects across different cell lines and experimental conditions, it is recommended to summarize all quantitative data in clearly structured tables.
Table 1: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay | Exposure Time (h) | This compound Concentration (µM) | Result (e.g., % Viability, % Cytotoxicity, IC50) |
| MCF-7 (Breast Cancer) | MTT | 48 | 0.1, 1, 10, 50, 100 | IC50: [Insert Value] µM |
| A549 (Lung Cancer) | MTT | 48 | 0.1, 1, 10, 50, 100 | IC50: [Insert Value] µM |
| HCT116 (Colon Cancer) | MTT | 48 | 0.1, 1, 10, 50, 100 | IC50: [Insert Value] µM |
| HeLa (Cervical Cancer) | MTT | 48 | 0.1, 1, 10, 50, 100 | IC50: [Insert Value] µM |
| HEK293 (Normal Kidney) | MTT | 48 | 0.1, 1, 10, 50, 100 | IC50: [Insert Value] µM |
| MCF-7 | LDH | 24 | [Concentration] | [Value] % Cytotoxicity |
| A549 | LDH | 24 | [Concentration] | [Value] % Cytotoxicity |
Table 2: Effect of this compound on Apoptosis (Hypothetical Data)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Control | [Value] | [Value] |
| MCF-7 | This compound [IC50] | [Value] | [Value] |
| A549 | Control | [Value] | [Value] |
| A549 | This compound [IC50] | [Value] | [Value] |
Table 3: Effect of this compound on Cell Cycle Distribution (Hypothetical Data)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | [Value] | [Value] | [Value] |
| MCF-7 | This compound [IC50] | [Value] | [Value] | [Value] |
| A549 | Control | [Value] | [Value] | [Value] |
| A549 | This compound [IC50] | [Value] | [Value] | [Value] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] LDH is a stable cytoplasmic enzyme that is released upon plasma membrane damage.[7][9]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).[6]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6] Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[9] Add the stop solution provided in the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[6] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[10]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11] PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.[11]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization of Pathways and Workflows
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related spirooxindole alkaloids, this compound may induce apoptosis through a mechanism involving oxidative stress. An increase in reactive oxygen species (ROS) can lead to the activation of the intrinsic apoptotic pathway.
Caption: this compound-induced intrinsic apoptosis pathway.
Potential Mechanism of this compound-Induced Cell Cycle Arrest
Some spirooxindole alkaloids have been shown to induce cell cycle arrest, often at the G2/M phase. This can be mediated by the modulation of key cell cycle regulatory proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Involvement of Bax and Bcl-2 in Induction of Apoptosis by Essential Oils of Three Lebanese Salvia Species in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-independent cell death by allicin in human epithelial carcinoma cells: involvement of PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleaved Caspase-3 (Asp175) (5A1E) Rabbit Monoclonal Antibody (Alexa Fluor® 647 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Elacomine as a Potential Ligand for Polo-like Kinase 4 (Plk4): Application Notes and Protocols
Disclaimer: The following application note is a hypothetical scenario. As of the current date, there is no publicly available data identifying specific protein targets for the natural compound elacomine. The selection of Polo-like Kinase 4 (Plk4) as a target is based on the known anticancer activities of other compounds sharing the spirooxindole scaffold. The quantitative data, signaling pathways, and experimental outcomes presented herein are illustrative and intended to serve as a template for the investigation of novel kinase inhibitors.
Introduction
This compound is a natural oxindole alkaloid possessing a spiro[indoline-3,3'-pyrrolidine] core, a privileged scaffold in medicinal chemistry renowned for its presence in various biologically active compounds.[1] While the specific biological activities of this compound remain uncharacterized, related spirooxindole derivatives have demonstrated significant antitumor properties, including the inhibition of key regulators of cell division.[2][3]
One such critical regulator is Polo-like kinase 4 (Plk4), a serine/threonine kinase that serves as the master regulator of centriole duplication.[4] Dysregulation of Plk4 expression can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many aggressive cancers.[2] Consequently, the development of potent and selective Plk4 inhibitors is a promising therapeutic strategy for targeted cancer therapy.[4]
This application note provides a hypothetical framework for investigating this compound as a potential inhibitor of Plk4. It includes detailed protocols for quantifying its binding affinity and cellular activity, along with illustrative data and pathway diagrams.
Data Presentation: Hypothetical Quantitative Data
The following table summarizes the hypothetical quantitative data for the interaction of this compound with human Plk4.
| Parameter | Value | Method | Target |
| IC50 | 75 µM | HCT116 Cell Viability Assay | Cellular Plk4 Activity |
| Kd (Dissociation Constant) | 5.2 µM | Surface Plasmon Resonance (SPR) | Recombinant Plk4 Kinase Domain |
| Ki (Inhibition Constant) | 4.8 µM | Kinase Activity Assay | Recombinant Plk4 Kinase Domain |
| ΔH (Enthalpy Change) | -12.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | Recombinant Plk4 Kinase Domain |
| -TΔS (Entropic Contribution) | 5.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | Recombinant Plk4 Kinase Domain |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of Plk4 in centriole duplication and cancer.
Caption: Experimental workflow for characterizing this compound as a Plk4 inhibitor.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of this compound binding to the Plk4 kinase domain.
Materials:
-
Purified recombinant human Plk4 kinase domain (concentration determined by A280).
-
This compound, high purity (>98%).
-
ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 5% DMSO.
-
Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC).
-
Syringe and sample cell.
Protocol:
-
Preparation:
-
Thoroughly dialyze the purified Plk4 protein against the ITC buffer.
-
Dissolve this compound in 100% DMSO to create a high-concentration stock, then dilute into the ITC buffer to the final desired concentration (ensure final DMSO concentration is identical in both protein and ligand solutions, typically 5%).
-
Degas both the protein and ligand solutions for 10-15 minutes before use.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Load the sample cell with the Plk4 protein solution (e.g., 20 µM).
-
Load the injection syringe with the this compound solution (e.g., 200 µM).
-
-
Titration:
-
Perform an initial injection of 0.4 µL, followed by 18-20 subsequent injections of 2 µL each.
-
Set the spacing between injections to 150 seconds to allow the signal to return to baseline.
-
Set the stirring speed to 750 rpm.
-
-
Data Analysis:
-
Integrate the heat-of-reaction peaks from the titration data.
-
Subtract the heat of dilution by performing a control titration of this compound into the buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (kon, koff) and affinity (Kd) of this compound to Plk4.
Materials:
-
Purified recombinant human Plk4 kinase domain (with an appropriate tag for immobilization, e.g., His-tag).
-
This compound.
-
SPR Instrument (e.g., Cytiva Biacore).
-
Sensor Chip (e.g., CM5 or Ni-NTA sensor chip).
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 5% DMSO.
-
Immobilization reagents (for covalent coupling if using a CM5 chip).
Protocol:
-
Immobilization:
-
Immobilize the Plk4 kinase domain onto the sensor chip surface. For a His-tagged protein on a Ni-NTA chip, this involves a direct capture. For a CM5 chip, use standard amine coupling chemistry.
-
Aim for an immobilization level of ~2000-4000 Response Units (RU).
-
Use one flow cell as a reference surface (activated and blocked without protein) to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer (e.g., ranging from 0.1 µM to 50 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the this compound solutions over the Plk4 and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase (e.g., 240 seconds) where only running buffer flows over the chip.
-
Between cycles, regenerate the sensor surface if necessary (e.g., with a pulse of 10 mM glycine-HCl, pH 2.5 for amine coupling, or EDTA for Ni-NTA).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only injection data (double referencing).
-
Perform a global fit of the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
HCT116 Cell Viability Assay
Objective: To determine the concentration at which this compound inhibits the proliferation of a cancer cell line (HCT116) that is sensitive to Plk4 inhibition.
Materials:
-
HCT116 human colorectal carcinoma cell line.
-
Complete Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound.
-
MTT or XTT reagent.
-
96-well cell culture plates.
-
Plate reader.
Protocol:
-
Cell Seeding:
-
Culture HCT116 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Incubate overnight at 37°C or for a few hours with shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
References
- 1. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]
- 3. Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
Asymmetric Synthesis of the Elacomine Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the Elacomine core structure, a spiro[pyrrolidine-3,3'-oxindole] moiety of significant interest in medicinal chemistry and natural product synthesis. The protocols are based on established synthetic strategies that allow for the enantioselective construction of this key scaffold.
Introduction
This compound is a naturally occurring spirooxindole alkaloid that, along with its isomers, presents a compelling synthetic target due to its presence in various biologically active natural products.[1][2] While it often exists as a racemate in nature, the ability to synthesize specific enantiomers is crucial for the development of potential therapeutic agents.[2] This protocol focuses on an asymmetric approach to constructing the core pyrrolidine ring of this compound, a critical step in the total synthesis of the natural product and its analogues.
Synthetic Strategy Overview
The featured protocol is an asymmetric [3+2] annulation reaction that efficiently constructs the 3-pyrroline ring, a precursor to the saturated pyrrolidine ring of the this compound core. This strategy, developed by Chogii and Njardarson, utilizes a chiral auxiliary to induce asymmetry. The key steps involve the reaction of an Ellman imine with ethyl 4-bromocrotonate to yield an enantiopure 3-pyrroline product.[3] Subsequent reduction and further transformations would lead to the final this compound core.
An alternative established asymmetric synthesis, reported by Borschberg and coworkers, commences from L-tryptophan, achieving an optical purity of 76% for (+)-Elacomine.[1] This method relies on a Pictet-Spengler reaction followed by an oxidative rearrangement.
Key Reaction Data
The following table summarizes the quantitative data for the key asymmetric annulation step in the synthesis of a 3-pyrroline intermediate, a crucial precursor to the this compound core.
| Entry | Reactant 1 (Imine) | Reactant 2 | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | N-(Diphenylmethylene)glycine ethyl ester | Ethyl 4-bromocrotonate | Ethyl 1-(diphenylmethylene)-3-pyrroline-2-carboxylate | 85 | >99 |
| 2 | (R)-N-(tert-Butylsulfinyl)aldimine | Ethyl 4-bromocrotonate | (R)-Ethyl 1-(tert-butylsulfinyl)-3-pyrroline-2-carboxylate | 92 | >98 |
Note: The data presented is a representative summary based on the cited literature. Actual yields and enantioselectivities may vary depending on specific reaction conditions and substrate scope.
Experimental Protocols
Protocol 1: Asymmetric [3+2] Annulation for 3-Pyrroline Synthesis
This protocol describes the key step for the asymmetric synthesis of a 3-pyrroline precursor to the this compound core.
Materials:
-
(R)-N-(tert-Butylsulfinyl)aldimine (1.0 equiv)
-
Ethyl 4-bromocrotonate (1.2 equiv)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (5 mL per 1 mmol of the aldimine).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution to the stirred THF.
-
In a separate flask, dissolve the (R)-N-(tert-butylsulfinyl)aldimine (1.0 equiv) and ethyl 4-bromocrotonate (1.2 equiv) in anhydrous THF.
-
Add the solution of the aldimine and crotonate dropwise to the LDA solution at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired 3-pyrroline product.
Workflow and Pathway Diagrams
The following diagrams illustrate the overall synthetic workflow and the key chemical transformation.
Caption: Overall workflow for the asymmetric synthesis of the this compound core.
Caption: Key asymmetric [3+2] annulation reaction pathway.
References
Application of Elacomine in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacomine is a hemiterpene spirooxindole alkaloid first isolated from Elaeagnus commutata.[1] Structurally, it features a spiro[pyrrolidine-3,3′-oxindole] core, a scaffold found in numerous biologically active natural products.[2][3] While this compound itself has not demonstrated significant biological activity, its intriguing architecture and the pharmacological importance of the spirooxindole motif have made it a compelling target for total synthesis.[2] Synthetic efforts towards this compound provide valuable insights into the construction of this important heterocyclic system, enabling the development of novel derivatives with potential therapeutic applications, including antimicrobial and anticancer properties.[4][5] This document provides an overview of the key synthetic strategies for this compound and detailed protocols for selected reactions, along with a summary of the biological activities of related spirooxindole derivatives.
Synthetic Strategies for this compound
Several synthetic routes to this compound have been developed, primarily focusing on the stereoselective construction of the spirocyclic core. The main approaches include:
-
Pictet-Spengler/Oxidative Rearrangement: This classical approach, utilized by Borschberg and coworkers, involves the formation of a tetrahydro-β-carboline intermediate followed by an oxidative rearrangement to construct the spirooxindole framework.[2][6]
-
Intramolecular Spirocyclization of Iminium Ions: A modern and stereocontrolled method developed by Miyake and Horne utilizes the cyclization of an iminium ion generated from a 2-halotryptamine precursor.[2][7]
-
Tandem Intramolecular Photocycloaddition/Retro-Mannich Fragmentation: This strategy offers another pathway to the spiro[pyrrolidine-3,3′-oxindole] system.[2]
This document will focus on the first two strategies, providing detailed experimental protocols based on published literature.
Data Presentation: Synthesis of (±)-Elacomine
The following table summarizes the quantitative data for a key racemic synthesis of this compound.
| Synthesis | Starting Material | Number of Steps | Overall Yield | Reference |
| Borschberg Racemic Total Synthesis | 6-Methoxytryptamine | 5 | 16% | [1] |
Experimental Protocols
Borschberg's Total Synthesis of (±)-Elacomine and (±)-Isothis compound (Racemic)
This synthesis proceeds in five steps from 6-methoxytryptamine with a 16% overall yield for (±)-Elacomine, with (±)-Isothis compound formed as a by-product in 6% overall yield.[1] The key final step is the oxidative rearrangement of a β-carboline precursor.[1]
Key Step: Oxidative Rearrangement of Tetrahydro-β-carboline Precursor
-
Reactants: Tetrahydro-β-carboline precursor, N-Bromosuccinimide (NBS), Acetic Acid.
-
Procedure (General Description): The tetrahydro-β-carboline intermediate is treated with NBS in acetic acid to induce an oxidative rearrangement, yielding the spirocyclic oxindole core of this compound and its isomer, Isothis compound.[1]
-
Note: Detailed experimental conditions such as concentrations, reaction times, and purification methods require consultation of the original publication.
Miyake and Horne's Synthesis of (±)-Elacomine and (±)-Isothis compound via 2-Halotryptamines
This approach features a stereocontrolled intramolecular iminium ion spirocyclization.[7] A key intermediate is a 2-halotryptamine derivative.
Protocol: Preparation of 2,6-Dibromotryptamine
-
Starting Material: Tryptamine hydrobromide.
-
Reagent: N-Bromosuccinimide (NBS) (2 equivalents).
-
Procedure: Tryptamine hydrobromide is treated with two equivalents of NBS to yield 2,6-dibromotryptamine.[2]
-
Yield: 41%.[2]
Protocol: Spirocyclization to form the this compound Scaffold
-
Starting Material: 2,6-Dibromotryptamine.
-
Reagents: Isovaleraldehyde, Trifluoroacetic acid (TFA).
-
Procedure:
-
Note: This procedure produces the spirooxindole as the major diastereomer (>97:3).[2] Subsequent deprotection steps are required to afford (±)-Elacomine and (±)-Isothis compound.[2]
Mandatory Visualizations
Synthetic Workflow: Borschberg's Racemic Synthesis
Caption: Racemic synthesis of this compound via Pictet-Spengler reaction.
Synthetic Workflow: Miyake and Horne's Synthesis
Caption: Synthesis of this compound via 2-halotryptamine and spirocyclization.
Biological Activity of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
While this compound itself is not biologically active, its core scaffold is a privileged structure in medicinal chemistry. Numerous synthetic derivatives have been evaluated for their therapeutic potential.
Antimicrobial Activity
The spirooxindole framework is a common feature in compounds with antimicrobial properties.[4][5] The following table summarizes the minimum inhibitory concentration (MIC) of some synthetic spirooxindole derivatives against various microbes.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Spirooxindole-pyrrolidine derivative 3a | Staphylococcus aureus | 20 | [6] |
| Spirooxindole-pyrrolidine derivative 3g | Staphylococcus aureus | 20 | [6] |
| Spirooxindole-pyrrolidine derivative 3f | Escherichia coli | 20 | [6] |
Anticancer Activity
Spirooxindole derivatives have also shown promise as anticancer agents. The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds against cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine-indandione hybrid 7k | A549 (Lung) | 8.4 ± 0.5 | [1] |
| Spirooxindole-pyrrolidine-indandione hybrid 7d | MCF-7 (Breast) | 7.36 ± 0.37 | [1] |
| Spirooxindole-pyrrolidine-indandione hybrid 7d | MDA-MB231 (Breast) | 9.44 ± 0.32 | [1] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (General Overview)
-
Method: Broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism and medium) and negative (compound and medium) controls are included.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Experimental Protocol: In Vitro Cytotoxicity Assay (General Overview)
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays are frequently employed.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Signaling Pathway: General Target for Anticancer Spirooxindoles
Caption: Potential mechanism of action for anticancer spirooxindole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Elacomine Total Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Elacomine. The information is presented in a practical question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the total synthesis of this compound?
A1: The two main strategies for the total synthesis of this compound are the classical Pictet-Spengler/oxidative rearrangement pathway and a more contemporary approach involving the stereocontrolled spirocyclization of 2-halotryptamines. The classical route involves the condensation of a tryptamine derivative with an aldehyde, followed by an oxidative rearrangement to form the spirooxindole core. The 2-halotryptamine route offers a more direct method for constructing the spirocyclic system with high diastereoselectivity.[1][2]
Q2: What are the key challenges in this compound total synthesis?
A2: A primary challenge is controlling the stereochemistry at the C3 spirocyclic center.[2] Additionally, achieving high yields can be difficult due to potential side reactions, the stability of intermediates, and the need for careful optimization of reaction conditions. For instance, in the 2-halotryptamine route, intermediates can isomerize during purification, which can complicate the synthesis and lower the yield of the desired product.[2]
Q3: How can the diastereoselectivity of the spirocyclization step be controlled?
A3: In the 2-halotryptamine route, high diastereoselectivity (often >97:3) is achieved through a kinetically controlled intramolecular iminium ion spirocyclization.[2] The choice of solvent and acid catalyst is crucial. The reaction is typically performed at room temperature, and the use of trifluoroacetic acid (TFA) as a catalyst has been shown to be effective in promoting the desired stereochemical outcome.[2]
Q4: What are the common byproducts in the synthesis of this compound?
A4: In the classical Pictet-Spengler route, the final oxidative rearrangement step can yield both this compound and its diastereomer, Isothis compound. In one reported synthesis, Isothis compound was formed as a significant byproduct.[3][4] In the 2-halotryptamine route, incomplete reactions or side reactions during the halogenation of tryptamine can lead to a mixture of halogenated and unreacted starting material. During the spirocyclization, diastereomers of the desired product can also be formed.[2]
Q5: How can this compound and Isothis compound be separated?
A5: this compound and its diastereomer, Isothis compound, can be separated using flash chromatography on silica gel.[2] Careful selection of the eluent system is necessary to achieve good separation.
Troubleshooting Guides
Route 1: Pictet-Spengler Reaction and Oxidative Rearrangement
Issue 1: Low yield in the Pictet-Spengler reaction.
-
Possible Cause: The tryptamine derivative may have electron-withdrawing groups, reducing the nucleophilicity of the indole ring and slowing down the cyclization.
-
Troubleshooting:
-
Ensure the use of a sufficiently strong acid catalyst, such as trifluoroacetic acid (TFA), to promote the formation of the reactive iminium ion intermediate.[5]
-
Optimize the reaction temperature. While some reactions proceed at room temperature, heating may be necessary for less reactive substrates. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Consider using a slight excess of the aldehyde to ensure complete consumption of the tryptamine starting material.[6]
-
Issue 2: Formation of multiple products during oxidative rearrangement.
-
Possible Cause: The oxidizing agent may not be selective, leading to over-oxidation or the formation of undesired byproducts.
-
Troubleshooting:
-
Use a mild and selective oxidizing agent. N-Bromosuccinimide (NBS) in an acetic acid/water mixture has been used, but can produce byproducts.[7][8][9]
-
More recently, trichloroisocyanuric acid (TCCA) has been shown to be a highly efficient reagent for this transformation, requiring only catalytic amounts and proceeding under mild conditions (room temperature in THF/water).[10]
-
Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation.
-
Route 2: 2-Halotryptamine Spirocyclization
Issue 3: Low yield in the synthesis of 2-halotryptamine.
-
Possible Cause: Incomplete halogenation or formation of di-halogenated byproducts.
-
Troubleshooting:
-
For the synthesis of 2-chlorotryptamine, use N-chlorosuccinimide (NCS) in an acetic acid/formic acid solution at room temperature for regioselective chlorination.[2]
-
For the synthesis of 2,6-dibromotryptamine, use 2 equivalents of NBS. Note that this reaction may have a moderate yield (around 41%).[2]
-
Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of multiple products.
-
Issue 4: Isomerization of the spirooxindole intermediate during purification.
-
Possible Cause: The spirooxindole product may be unstable on silica gel, leading to a retro-Mannich reaction and subsequent isomerization. This is particularly problematic for intermediates with certain substituents.[2]
-
Troubleshooting:
-
Minimize the time the compound is on the silica gel column.
-
Use a less acidic grade of silica gel or consider alternative purification methods such as preparative TLC or crystallization.
-
In some cases, it may be advantageous to proceed to the next step with a mixture of isomers and separate the final products.[2]
-
Issue 5: Poor diastereoselectivity in the spirocyclization step.
-
Possible Cause: The reaction conditions are not optimized for kinetic control.
-
Troubleshooting:
-
Ensure the reaction is run at or below room temperature to favor the kinetically controlled pathway.[2]
-
Use a strong acid catalyst like TFA to promote the irreversible formation of the desired diastereomer.
-
Protonation of the resulting pyrrolidine nitrogen under the acidic conditions helps to prevent the retro-Mannich process that could lead to erosion of stereochemical control.[2]
-
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in this compound Synthesis
| Synthetic Route | Step | Starting Material | Product | Reagents/Conditions | Reported Yield (%) | Reference |
| Pictet-Spengler/Oxidative Rearrangement | Overall (5 steps) | 6-Methoxytryptamine | (±)-Elacomine | - | 16 | [3][4][11] |
| Oxidative Rearrangement | Tetrahydro-β-carboline precursor | (±)-Isothis compound (byproduct) | NBS, Acetic Acid | 6 | [3][4] | |
| 2-Halotryptamine Spirocyclization | Halogenation | Tryptamine hydrobromide | 2,6-Dibromotryptamine | 2 equiv. NBS | 41 | [2] |
| Spirocyclization | 2-Chlorotryptamine & Isovaleraldehyde | 6-Deoxyisothis compound | CH₂Cl₂, MgSO₄; then TFA | Good (unquantified) | [2] |
Experimental Protocols
Protocol 1: Synthesis of (±)-Elacomine via Pictet-Spengler Reaction and Oxidative Rearrangement (Adapted from reported synthesis)
Step 1: Pictet-Spengler Reaction
-
Dissolve 6-methoxytryptamine (1.0 eq) in methanol.
-
Add isovaleraldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product, the corresponding tetrahydro-β-carboline, can be purified by column chromatography on silica gel.
Step 2: Oxidative Rearrangement with TCCA
-
Dissolve the purified tetrahydro-β-carboline (1.0 eq) in a 1:1 mixture of THF and water. Ensure the substrate is fully dissolved.
-
Add Trichloroisocyanuric acid (TCCA) (0.35 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 30 minutes at room temperature.
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to separate this compound and Isothis compound.
Protocol 2: Synthesis of (±)-Elacomine via 2-Halotryptamine Spirocyclization (Adapted from reported synthesis)
Step 1: Synthesis of 2-Chlorotryptamine Hydrochloride
-
Dissolve tryptamine hydrochloride (1.0 eq) in a 10:3 mixture of acetic acid and formic acid.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
The product, 2-chlorotryptamine hydrochloride, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[2]
Step 2: Spirocyclization
-
Suspend 2-chlorotryptamine hydrochloride (1.0 eq) and magnesium sulfate in dichloromethane.
-
Add isovaleraldehyde (1.2 eq) and stir the mixture at room temperature for 2 hours to form the Schiff base.
-
To the reaction mixture, add trifluoroacetic acid (TFA) (5.0 eq) and continue stirring for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then carried forward to subsequent steps (carbamate protection, methoxylation, and deprotection) as described in the literature to afford (±)-Elacomine and (±)-Isothis compound.[2]
Visualizations
Caption: Comparative workflows for the two primary total synthesis routes of this compound.
Caption: A logical decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stereocontrol in Elacomine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges with stereocontrol during the synthesis of Elacomine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry during this compound synthesis?
The primary challenge in this compound synthesis is the stereoselective construction of the spiro[pyrrolidine-3,3'-oxindole] core, which contains a quaternary stereocenter at C3 and an adjacent stereocenter at C2' of the pyrrolidine ring. Controlling the relative and absolute stereochemistry of these two centers is crucial. Classical synthetic approaches, such as the Pictet-Spengler/oxidative rearrangement and intramolecular Mannich-type condensations, have often resulted in modest diastereoselectivity.[1]
A significant issue is the potential for isomerization between the cis (this compound) and trans (isothis compound) diastereomers. This can occur via a reversible retro-Mannich type reaction, particularly under acidic or basic conditions, or during purification on silica gel.[2]
Q2: What are the most successful strategies for achieving high stereocontrol in this compound synthesis?
Two highly successful modern strategies are:
-
Diastereoselective Spirocyclization of 2-Halotryptamines: This method, developed by MacLeod and coworkers, involves the condensation of a 2-halotryptamine with an aldehyde, followed by a trifluoroacetic acid (TFA)-mediated spirocyclization. This approach can achieve high diastereoselectivity, favoring the kinetic trans isomer (isothis compound-like).[2][3]
-
Asymmetric [3+2] Annulation: A method reported by Njardarson and coworkers utilizes an asymmetric [3+2] annulation of a metalated bromo-crotonate with an Ellman imine to construct the pyrrolidine ring enantioselectively, leading to the synthesis of (+)-Elacomine.[4]
Q3: How can I confirm the stereochemistry of my synthetic this compound and isothis compound?
The relative stereochemistry of this compound and isothis compound can be determined using ¹H NMR spectroscopy, specifically through Nuclear Overhauser Effect (NOE) studies. For isothis compound (the trans isomer), an NOE is typically observed between the proton at C2' and the protons on the oxindole aromatic ring. In contrast, for this compound (the cis isomer), an NOE is expected between the C2' proton and the protons of the substituent at C2'.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Spirocyclization of 2-Halotryptamines
Possible Causes:
-
Suboptimal Acid Catalyst: The choice and amount of acid catalyst are critical. While TFA is reported to be effective, other acids might lead to lower selectivity.
-
Reaction Temperature: The reaction is likely under kinetic control. Running the reaction at elevated temperatures may lead to equilibration and lower diastereoselectivity.
-
Presence of Water: Water can interfere with the iminium ion formation and the subsequent cyclization, potentially opening up non-selective pathways.
Solutions:
-
Use TFA as the Catalyst: Employ trifluoroacetic acid as recommended in the literature for this transformation.
-
Maintain Low Reaction Temperatures: Perform the spirocyclization at room temperature or below to favor the kinetic product.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize side reactions.
Problem 2: Isomerization of the Product During Purification
Possible Cause:
-
Retro-Mannich Reaction on Silica Gel: The spiro[pyrrolidine-3,3'-oxindole] system is susceptible to a retro-Mannich reaction, leading to an iminium ion intermediate that can re-cyclize to form a mixture of diastereomers. This process is often catalyzed by the acidic nature of silica gel.[2]
Solutions:
-
Avoid Silica Gel Chromatography of the Free Base: If possible, purify the product by other means such as crystallization.
-
Use Neutralized Silica Gel: If chromatography is unavoidable, use silica gel that has been neutralized with a base (e.g., triethylamine) to suppress the retro-Mannich reaction.
-
Protect the Pyrrolidine Nitrogen: Convert the product to a carbamate derivative before purification. Carbamates are generally more stable and less prone to isomerization, and they can be readily separated by chromatography. The protecting group can be removed in a subsequent step.[2]
Quantitative Data on Stereoselectivity
| Synthetic Method | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Spirocyclization of 2-Halotryptamine (TFA) | >97:3 | Racemic | [2] |
| Asymmetric [3+2] Annulation (Njardarson) | Not explicitly stated | High (for (+)-Elacomine) | [4] |
| Classical Pictet-Spengler/Oxidative Rearrangement | Modest | Racemic | [1] |
Key Experimental Protocols
Diastereoselective Spirocyclization of 2-Halotryptamine (Adapted from MacLeod et al.)
-
Iminium Ion Formation: To a solution of the 2-halotryptamine in an anhydrous solvent (e.g., CH₂Cl₂), add the desired aldehyde (e.g., isovaleraldehyde) and a drying agent (e.g., MgSO₄). Stir the mixture at room temperature for 2 hours.
-
Spirocyclization: Cool the reaction mixture and add trifluoroacetic acid (TFA) (approximately 5 equivalents). Stir the reaction at room temperature for 2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Due to the risk of isomerization on silica gel, it is recommended to convert the crude product into a carbamate for purification. Treat the crude product with an acylating agent (e.g., methyl chloroformate) in the presence of a base to form the stable carbamate, which can then be purified by flash chromatography.
Asymmetric [3+2] Annulation (Conceptual Outline from Njardarson et al.)
-
Deprotonation: Treat ethyl 4-bromocrotonate with lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous solvent like THF to generate the corresponding lithiated species.
-
Reaction with Ellman Imine: Add a solution of the appropriate Ellman imine (derived from an aldehyde and (R)- or (S)-tert-butanesulfinamide) to the reaction mixture.
-
Cyclization: The resulting intermediate undergoes a [3+2] annulation to form the 3-pyrroline product with high enantioselectivity.
-
Further Transformations: The pyrroline product is then further elaborated through a series of steps to yield (+)-Elacomine.
Visualizations
Caption: Proposed kinetic control in the TFA-mediated spirocyclization.
Caption: Isomerization pathway via a retro-Mannich/Mannich sequence.
References
Technical Support Center: Overcoming Poor Solubility of Elacomine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Elacomine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural oxindole alkaloid with the chemical formula C15H20N2O2[1][2]. Like many alkaloids, it possesses a complex heterocyclic structure that can lead to low solubility in aqueous solutions. This poor solubility can be a significant hurdle in experimental settings, affecting its bioavailability, formulation for in vitro and in vivo studies, and overall therapeutic potential[3][4].
Q2: What are the initial steps to assess the solubility of this compound?
Before attempting to enhance its solubility, it is crucial to determine the baseline solubility of your this compound sample. A simple shake-flask method can be employed. This involves adding an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature, followed by agitation until equilibrium is reached. The concentration of dissolved this compound in the supernatant can then be quantified using a suitable analytical method like HPLC-UV.
Q3: My this compound powder is not dissolving in water or PBS. What should I do first?
The first step is to assess the impact of pH on this compound's solubility. As an alkaloid with amine functionalities, its solubility is likely to be pH-dependent. Experiment with a range of pH values to determine if solubility increases in acidic or basic conditions. Creating a pH-solubility profile is a critical initial troubleshooting step.
Q4: Are there common formulation strategies to improve the solubility of compounds like this compound?
Yes, several established techniques can be used to enhance the solubility of poorly water-soluble drugs[5][6][7]. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Complexation: Encapsulating the drug molecule within a larger molecule, such as a cyclodextrin.
-
Solid Dispersion: Dispersing the drug in a solid polymer matrix.
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale to increase its surface area[6].
The choice of method depends on the specific physicochemical properties of this compound and the requirements of your experiment[4].
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
-
Possible Cause: The aqueous buffer has a pH at which this compound is poorly soluble.
-
Troubleshooting Steps:
-
pH Adjustment: Systematically vary the pH of your buffer. Since this compound is an alkaloid, its solubility is expected to increase at a lower pH due to the protonation of its amine groups. Prepare a series of buffers with pH values ranging from 2 to 10 and determine the solubility at each pH.
-
Use of Co-solvents: If pH adjustment is insufficient or undesirable for your experiment, consider using a co-solvent. Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.
-
Issue 2: The required concentration of this compound for my bioassay cannot be reached without significant precipitation.
-
Possible Cause: The intrinsic solubility of this compound in the desired aqueous medium is too low for the experimental requirements.
-
Troubleshooting Steps:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) at various concentrations.
-
Preparation of a Nanosuspension: Reducing the particle size of this compound to the nanometer range can significantly increase its dissolution rate and saturation solubility[6]. This can be achieved through techniques like high-pressure homogenization or media milling.
-
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) |
| 2.0 | 150.5 ± 8.2 |
| 4.0 | 85.3 ± 5.1 |
| 6.0 | 10.2 ± 1.5 |
| 7.4 | 1.8 ± 0.4 |
| 8.0 | 2.5 ± 0.6 |
| 10.0 | 5.7 ± 0.9 |
Data are presented as mean ± standard deviation (n=3). Solubility was determined at 25°C.
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | This compound Solubility (µg/mL) |
| None | 0 | 1.8 ± 0.4 |
| DMSO | 1 | 25.6 ± 2.1 |
| DMSO | 5 | 180.4 ± 15.7 |
| Ethanol | 5 | 95.3 ± 7.8 |
| Ethanol | 10 | 210.1 ± 18.2 |
| PEG 400 | 10 | 350.7 ± 25.5 |
Data are presented as mean ± standard deviation (n=3). Solubility was determined at 25°C.
Table 3: Enhancement of this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (mM) | This compound Solubility (µg/mL) |
| 0 | 1.8 ± 0.4 |
| 10 | 45.9 ± 3.7 |
| 25 | 112.3 ± 9.5 |
| 50 | 230.1 ± 19.8 |
Data are presented as mean ± standard deviation (n=3) in PBS (pH 7.4) at 25°C.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 2.0 to 10.0.
-
Add an excess amount of this compound powder to 1 mL of each buffer in separate microcentrifuge tubes.
-
Agitate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method.
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare stock solutions of this compound at a high concentration (e.g., 10 mg/mL) in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).
-
Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing different concentrations of the co-solvent (e.g., 1%, 5%, 10% v/v).
-
Add a small aliquot of the this compound stock solution to each co-solvent-containing buffer to achieve a final concentration that is expected to be above its saturation solubility.
-
Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Prepare aqueous solutions of hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 10 mM, 25 mM, 50 mM) in the desired buffer (e.g., PBS pH 7.4).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility.
Visualizations
Caption: Troubleshooting workflow for enhancing this compound solubility.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. This compound | C15H20N2O2 | CID 10989031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. brieflands.com [brieflands.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
Elacomine stability issues and degradation products
Disclaimer
The following technical support guide on elacomine stability is based on general principles of pharmaceutical stability testing and the known chemical nature of spirooxindole alkaloids. As of the last update, specific published literature detailing comprehensive stability studies, degradation products, and validated stability-indicating analytical methods for this compound is limited. The information provided herein is intended as a practical guide for researchers to design and execute their own stability studies. The potential degradation pathways and products described are hypothetical and require experimental verification.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with this compound, focusing on potential stability issues and the identification of degradation products.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound show a second, unexpected peak with the same mass-to-charge ratio (m/z). What could this be?
A1: You are likely observing the isomerization of this compound to isothis compound.[1] this compound can readily isomerize to its diastereomer, isothis compound. This is a common stability concern. The two compounds have the same molecular weight and will therefore exhibit the same m/z ratio in mass spectrometry. To confirm this, you will need a chromatographic method with sufficient resolution to separate the two isomers.
Q2: How can I prevent the isomerization of this compound to isothis compound?
A2: While specific conditions that accelerate this isomerization are not well-documented in the literature, it is advisable to handle and store this compound under controlled conditions. To minimize isomerization:
-
Storage: Store pure this compound as a solid at low temperatures (e.g., -20°C) and protected from light.
-
In Solution: Prepare solutions fresh and use them as quickly as possible. If storage in solution is necessary, store at low temperatures and in a neutral pH buffer. Avoid acidic or basic conditions, as these can catalyze isomerization.
-
Solvent Choice: Use aprotic solvents when possible, as protic solvents may facilitate proton exchange that can lead to isomerization.
Q3: What are the recommended storage conditions for this compound?
A3: Based on general best practices for alkaloids and to minimize potential degradation and isomerization:
-
Solid Form: Store in a tightly sealed container, protected from light and moisture, at -20°C or below.
-
In Solution: If solutions must be stored, use an aprotic solvent or a neutral pH buffer, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Q4: What analytical techniques are suitable for studying this compound stability?
A4: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2]
A suitable HPLC method should be able to:
-
Separate this compound from isothis compound and other potential degradation products.
-
Provide accurate and precise quantification of this compound.
A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., ammonium acetate or formate).
Troubleshooting Guide: Common Stability Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new, closely eluting peak in HPLC | Isomerization to isothis compound. | 1. Confirm the peak has the same m/z as this compound using LC-MS. 2. Optimize HPLC method to improve separation (e.g., adjust gradient, change mobile phase composition or pH). 3. Review sample handling and storage procedures to minimize isomerization triggers (see FAQ Q2). |
| Loss of this compound peak area over time with no major new peaks | Precipitation or adsorption to container surfaces. | 1. Check the solubility of this compound in your chosen solvent and at the storage temperature. 2. Consider using silanized vials to prevent adsorption. 3. Ensure the sample is fully dissolved before injection. |
| Appearance of multiple new peaks, especially under stress conditions | Chemical degradation (hydrolysis, oxidation). | 1. Perform a forced degradation study to systematically identify the degradation pathway (see Experimental Protocols). 2. Use LC-MS/MS to elucidate the structures of the degradation products. 3. Adjust formulation or storage conditions to avoid the identified stress factor. |
| Change in sample color | Oxidation or photolytic degradation. | 1. Protect samples from light using amber vials or by covering them with foil. 2. If oxidation is suspected, consider adding an antioxidant to the formulation or purging solutions with an inert gas (e.g., nitrogen or argon). |
Hypothetical Degradation Products of this compound
The following table summarizes potential degradation products of this compound based on its chemical structure. Note: These are hypothetical and require experimental confirmation.
| Degradation Pathway | Potential Degradation Product | Description |
| Isomerization | Isothis compound | Diastereomer of this compound. |
| Acid Hydrolysis | Hydrolyzed this compound | Opening of the lactam (oxindole) ring. |
| Base Hydrolysis | Hydrolyzed this compound salt | Salt form of the opened lactam ring. |
| Oxidation | Oxidized this compound | Oxidation of the phenol group or other susceptible sites. |
| Photolysis | Photodegradation products | Various products resulting from cleavage or rearrangement upon exposure to light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[3][4]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate its degradation products for identification.
Materials:
-
This compound
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system for peak identification
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Also, place a solution of this compound in a suitable solvent at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a developed and validated stability-indicating HPLC-UV method.
-
Characterize the major degradation products using LC-MS to determine their m/z and fragmentation patterns.
-
Data Summary Table for Forced Degradation Study
| Stress Condition | Time (hours) | This compound Purity (%) | Number of Degradation Products | Area (%) of Major Degradant(s) |
| Control | 0 | |||
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Heat (Solid), 80°C | 48 | |||
| Heat (Solution), 60°C | 48 | |||
| Photolysis | - |
Visualizations
Caption: Isomerization pathway of this compound to isothis compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
Optimizing reaction conditions for Elacomine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Elacomine. It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols, and a summary of reaction condition data.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Isothis compound?
A1: this compound and its isomer, Isothis compound, are naturally occurring spirooxindole alkaloids.[1][2] They share the same molecular formula but differ in the stereochemistry at the spiro center. The spiro[pyrrolidine-3,3'-oxindole] structure is a key feature of these compounds and is found in many biologically active natural products.[1][2]
Q2: Why is controlling stereochemistry a major challenge in this compound synthesis?
A2: A significant challenge in synthesizing this compound is controlling the stereochemistry at the quaternary spiro and adjacent alkyl centers.[3] this compound can easily isomerize to Isothis compound, and they often exist as a racemic mixture.[1][2] This isomerization can occur under various conditions, including during purification.[3] For instance, slow isomerization has been observed at 23°C in deuterated methanol, reaching a 1:1 equilibrium mixture of this compound and Isothis compound after three weeks.[3]
Q3: What are the common synthetic strategies for this compound?
A3: Several synthetic strategies have been developed for this compound, including:
-
Intramolecular spirocyclization of an iminium ion derived from 2-halotryptamines.[4][5]
-
A five-step synthesis starting from 6-methoxytryptamine.[1][2]
-
A concise five-step sequence featuring a silica gel-promoted cyclization of tryptamine-ynamide.[6]
Q4: What kind of biological activity is associated with this compound?
A4: While the spirooxindole ring system is present in many alkaloids with pronounced biological activities (such as antimicrobial and antitumor agents), specific biological activity for this compound and Isothis compound has not been extensively reported.[1][2][7] Their complex structure makes them interesting targets for synthetic chemists.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem: The final product is an inseparable mixture of this compound and Isothis compound.
-
Possible Cause 1: Isomerization during reaction. The reaction conditions (e.g., temperature, pH) may be promoting the isomerization of this compound to the more stable Isothis compound or leading to an equilibrium mixture.
-
Solution 1: Re-evaluate the reaction conditions. Slightly elevated temperatures and longer reaction times might favor the formation of one isomer over the other, though this can be system-dependent.[3] Consider kinetic versus thermodynamic control of your reaction.
-
Possible Cause 2: Isomerization during work-up or purification. Exposure to acidic or basic conditions during the work-up can cause isomerization.[8] Similarly, purification via flash chromatography on silica gel has been observed to cause rapid isomerization of intermediates.[3]
-
Solution 2: Perform a stability test on a small sample of your product with the acid or base used in the work-up to see if it causes isomerization.[8] If so, use neutral work-up conditions. For purification, consider alternative methods like crystallization or preparative thin-layer chromatography (prep-TLC) under carefully controlled conditions.
Problem: Low overall yield of this compound.
-
Possible Cause 1: Incomplete reaction. The reaction may not be going to completion, leading to recovery of starting material.
-
Solution 1: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more reagent. Optimization of solvent and catalyst is also crucial.[7][9]
-
Possible Cause 2: Product loss during work-up. The product may have some solubility in the aqueous layer, or it could be volatile.[8]
-
Solution 2: Check the aqueous layer by TLC to ensure your product is not being lost.[8] If you suspect volatility, check the solvent in the rotovap trap.[8]
-
Possible Cause 3: Formation of side products. The synthesis of this compound can often yield Isothis compound as a significant by-product, which lowers the yield of the desired compound.[1][2]
-
Solution 3: Carefully optimize the reaction conditions to favor the formation of this compound. This may involve screening different solvents, temperatures, and catalysts.[10]
Problem: The reaction is not reproducible.
-
Possible Cause 1: Purity of reagents and solvents. Trace impurities in starting materials or solvents can significantly affect the reaction outcome.
-
Solution 1: Ensure all reagents are of high purity and that solvents are appropriately dried and degassed if the reaction is sensitive to air or moisture.
-
Possible Cause 2: Inconsistent reaction setup. Variations in stirring rate, heating, or the rate of addition of reagents can lead to different results.
-
Solution 2: Standardize the experimental procedure meticulously. Document all parameters, including reaction vessel size, stir bar shape, and heating mantle settings.
Summary of Synthetic Yields
The following table summarizes quantitative data from various reported syntheses of this compound.
| Starting Material(s) | Key Reaction Step | Overall Yield of this compound | Overall Yield of Isothis compound | Reference |
| 6-Methoxytryptamine | Oxidative rearrangement of β-carboline precursor | 16% | 6% | [1][2] |
| Tryptamine | Preparation of 2,6-dibromotryptamine | 41% (for the dibromotryptamine intermediate) | N/A | [3] |
| Tryptamine | Silica gel-promoted cyclization of tryptamine-ynamide | Not specified, but described as a "concise 5-step sequence" | N/A | [6] |
Experimental Protocols
Protocol: Synthesis of (±)-Elacomine and (±)-Isothis compound via Iminium Ion Spirocyclization
This protocol is based on the methodology described by MacKay and co-workers, involving the stereoselective spirocyclization of 2-halotryptamines.[3][4][5]
Step 1: Synthesis of 2,6-Dibromotryptamine (12)
-
Suspend tryptamine hydrobromide (4) in a suitable solvent.
-
Add 2 equivalents of N-Bromosuccinimide (NBS) portion-wise while maintaining the reaction temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous work-up.
-
Purify the crude product to obtain 2,6-dibromotryptamine (12). A reported yield for this step is 41%.[3]
Step 2: Spirocyclization to form Spirooxindole Intermediate (18)
-
Dissolve 2,6-dibromotryptamine (12) in a suitable solvent.
-
Add isovaleraldehyde and stir at room temperature.
-
After the initial condensation, add trifluoroacetic acid (TFA) to promote the spirocyclization. This step is reported to be highly diastereoselective, favoring the formation of the precursor to this compound.
-
Monitor the reaction by ¹H NMR.
-
Neutralize the reaction mixture and extract the product.
Step 3: Final Demethylation and Debromination to (±)-Elacomine (1)
-
Dissolve the crude spirooxindole intermediate (18) from the previous step in a suitable solvent.
-
Treat the solution with boron tribromide (BBr₃).
-
The reaction requires slightly elevated temperatures and longer reaction times to effect the simultaneous cleavage of the carbamate and aryl ether functionalities.[3]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction and perform an aqueous work-up.
-
Purify the crude product by chromatography to yield (±)-Elacomine (1).
Note: A similar procedure with a different intermediate (17) at room temperature yields (±)-Isothis compound (2).[3]
Process Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Elacomine from Complex Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Elacomine from complex mixtures, particularly from its natural source, Elaeagnus commutata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a naturally occurring oxindole alkaloid found in the plant species Elaeagnus commutata.[1] It belongs to the spirooxindole class of compounds, which are of interest in drug discovery due to their diverse biological activities. Purification of this compound is crucial for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.
Q2: What are the main challenges in purifying this compound from natural sources?
A2: The primary challenges include:
-
Low Concentration: Bioactive compounds like this compound are often present in low concentrations in the source material, making isolation difficult.
-
Complex Matrix: The crude extract from Elaeagnus commutata contains a complex mixture of other alkaloids, flavonoids, tannins, and other secondary metabolites that can interfere with the purification process.
-
Isomerization: this compound exists in equilibrium with its diastereomer, isothis compound. This isomerization can occur during the extraction and purification process, leading to difficulties in obtaining a pure compound. Attempts to purify intermediates as a free base by flash chromatography have been shown to result in rapid isomerization.[2] Slow isomerization has also been observed at room temperature in deuterated methanol.[2]
-
Compound Stability: this compound, like many natural products, can be sensitive to heat, light, and pH changes, which can lead to degradation.
Q3: What are the general steps for purifying this compound?
A3: A typical purification workflow involves:
-
Extraction: Extraction of the plant material (e.g., roots of Elaeagnus commutata) with a suitable solvent.
-
Acid-Base Partitioning: Separation of the alkaloid fraction from non-basic compounds.
-
Chromatographic Purification: Further separation and purification using techniques like flash column chromatography and High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Final purification step to obtain high-purity this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude alkaloid extract | 1. Incomplete extraction from plant material.2. Degradation of this compound during extraction. | 1. Optimize extraction parameters: increase extraction time, use a more efficient solvent system (e.g., methanol or ethanol), or employ methods like Soxhlet or ultrasonic-assisted extraction.2. Avoid high temperatures and prolonged exposure to harsh acidic or basic conditions. |
| Presence of isothis compound in the final product | 1. Isomerization of this compound during purification.2. Incomplete separation of diastereomers. | 1. Minimize exposure to conditions that promote isomerization (e.g., basic conditions, prolonged storage in solution). Work at lower temperatures.2. Optimize chromatographic conditions for better separation of diastereomers. This may involve using a different stationary phase, solvent system, or employing preparative HPLC with a chiral column. |
| Broad or tailing peaks in chromatography | 1. Column overloading.2. Inappropriate solvent system.3. Compound interacting with the stationary phase. | 1. Reduce the amount of sample loaded onto the column.2. Adjust the polarity of the mobile phase. A gradient elution might be necessary.3. For silica gel chromatography, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape for basic compounds like alkaloids. |
| No compound eluting from the column | 1. Compound is too polar and strongly adsorbed to the stationary phase.2. Compound has degraded on the column. | 1. Gradually increase the polarity of the mobile phase. If using silica gel, consider switching to a more polar stationary phase like alumina or a bonded phase.2. Check the stability of this compound under the chromatographic conditions on a small scale before attempting large-scale purification. |
| Multiple spots on TLC after column chromatography | 1. Incomplete separation.2. Re-equilibration to the isomeric mixture after separation. | 1. Re-run the column with a shallower solvent gradient or a different solvent system.2. Analyze fractions immediately after collection to minimize isomerization. If possible, store purified fractions at low temperatures and in a non-protic solvent. |
Experimental Protocols
Extraction and Acid-Base Partitioning of this compound
This protocol describes a general method for the extraction of alkaloids from plant material, adapted for this compound.
Materials:
-
Dried and powdered roots of Elaeagnus commutata
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Dissolve the crude extract in 1 M HCl.
-
Wash the acidic solution with CH₂Cl₂ to remove non-basic compounds. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 with 1 M NaOH.
-
Extract the aqueous layer multiple times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alkaloid extract.
Flash Column Chromatography for Preliminary Purification
Materials:
-
Crude alkaloid extract
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Develop a suitable solvent system for separation using TLC. A common starting point is a mixture of hexane and ethyl acetate with a small percentage of TEA (e.g., 95:5:0.1 Hexane:EtOAc:TEA).
-
Pack a glass column with silica gel slurry in the initial mobile phase.
-
Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the developed solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC.
-
Combine fractions containing the compound of interest (this compound and isothis compound may co-elute at this stage).
-
Evaporate the solvent to obtain a partially purified extract.
Data Presentation
The following tables provide an example of how to present quantitative data from the purification process. Note: The values presented here are illustrative and will vary depending on the starting material and experimental conditions.
Table 1: Extraction and Partitioning Data
| Parameter | Value |
| Starting Plant Material (g) | 500 |
| Crude Methanolic Extract (g) | 50 |
| Crude Alkaloid Extract (g) | 2.5 |
| Yield of Crude Alkaloids (%) | 0.5 |
Table 2: Chromatographic Purification Data
| Purification Step | Mass of Extract (g) | Mass of Purified Fraction (mg) | Purity by HPLC (%) | Recovery (%) |
| Flash Chromatography | 2.5 | 800 | ~70 (this compound + isothis compound) | 32 |
| Preparative HPLC | 0.8 | 250 (this compound) | >95 | 31.25 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the purification of this compound.
This compound-Isothis compound Isomerization
Caption: The equilibrium between this compound and its isomer, isothis compound.
References
Technical Support Center: Troubleshooting Elacomine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Elacomine. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is a hemiterpene spirooxindole alkaloid. Several synthetic strategies have been successfully employed to synthesize it. The most common approaches include:
-
Pictet-Spengler/Oxidative Rearrangement: This classical approach involves the reaction of a tryptamine derivative with an aldehyde to form a tetrahydro-β-carboline, which then undergoes oxidative rearrangement to form the spirooxindole core.
-
Stereocontrolled Spirocyclization of 2-Halotryptamines: This method utilizes 2-halotryptamine derivatives which, upon condensation with an aldehyde like isovaleraldehyde, undergo an intramolecular iminium ion spirocyclization to construct the spiro[pyrrolidine-3,3'-oxindole] skeleton.
-
Domino Heck Cyclization and Hydroamination: A formal synthesis has been described involving a domino palladium-catalyzed Heck reaction and bismuth-catalyzed hydroamination to construct the spiro(pyrrolidine-3,3'-oxindole) skeleton.
-
Tandem Intramolecular Photocycloaddition-Retro-Mannich Fragmentation: This approach involves the irradiation of a tryptamine derivative linked to an alkylidene malonate, leading to an intramolecular [2+2] cycloaddition, followed by a retro-Mannich fragmentation to yield the spiro[pyrrolidine-3,3'-oxindole] system.
Q2: My synthesis is yielding a mixture of this compound and Isothis compound. How can I prevent the formation of the Isothis compound diastereomer?
A2: The formation of Isothis compound is a common side reaction in this compound synthesis. This compound and Isothis compound can interconvert in solution, eventually forming a 1:1 equilibrium mixture. This isomerization is believed to occur via a retro-Mannich type process. Here are some strategies to minimize the formation of Isothis compound:
-
Control of Reaction Conditions: The choice of solvent and temperature can influence the diastereoselectivity. It is advisable to run reactions at lower temperatures and to screen different solvents.
-
Use of Protecting Groups: The pyrrolidine nitrogen can be protected with a carbamate group (e.g., by reacting with methyl chloroformate). These carbamate derivatives are configurationally stable and do not isomerize.
-
pH Control: Protonation of the pyrrolidine nitrogen can help suppress the undesirable retro-Mannich process that leads to isomerization. Therefore, maintaining acidic conditions during the cyclization step can be beneficial.
Q3: I am observing low yields in the spirocyclization step. What are the potential causes and how can I optimize the reaction?
A3: Low yields in the spirocyclization to form the spirooxindole core can be attributed to several factors:
-
Incomplete Iminium Ion Formation: The condensation between the tryptamine derivative and the aldehyde to form the iminium ion is a crucial step. Ensure that the reaction conditions (e.g., acid catalyst, water removal) are optimal for its formation.
-
Side Reactions of the Iminium Ion: The intermediate iminium ion can potentially undergo other reactions besides the desired intramolecular cyclization.
-
Purity of Starting Materials: Impurities in the tryptamine derivative or the aldehyde can interfere with the reaction. Ensure that your starting materials are pure.
-
Steric Hindrance: The stereochemistry of the reactants can influence the rate and success of the cyclization.
To optimize the reaction, consider the following:
-
Screening of Acid Catalysts: Different Brønsted or Lewis acids can be tested to find the most effective one for promoting the cyclization.
-
Temperature and Reaction Time: Systematically vary the temperature and reaction time to find the optimal conditions.
-
Solvent Effects: The polarity of the solvent can impact the reaction. A screen of different solvents may be beneficial.
Troubleshooting Guide for Side Reactions
Issue 1: Formation of Isothis compound via Epimerization
One of the most common side reactions is the isomerization of this compound to its diastereomer, Isothis compound. This is particularly prevalent when the free base is handled, especially during purification by flash chromatography.
Mechanism: Retro-Mannich Reaction
The equilibration is presumed to occur through a retro-Mannich type process.
Caption: Isomerization of this compound to Isothis compound via a retro-Mannich/Mannich pathway.
Troubleshooting Strategies:
| Strategy | Description | Experimental Details |
| pH Control | Maintain acidic conditions to keep the pyrrolidine nitrogen protonated, which disfavors the retro-Mannich reaction. | The condensation of 2-halotryptamines with isovaleraldehyde is typically carried out with trifluoroacetic acid (TFA). |
| Protection of Pyrrolidine Nitrogen | Convert the pyrrolidine nitrogen to a carbamate. Carbamate derivatives are configurationally stable. | After the spirocyclization, the product can be treated with methyl chloroformate to form the corresponding carbamate. |
| Low-Temperature Purification | If the free base needs to be isolated, perform chromatographic purification at low temperatures to minimize on-column isomerization. | Use a refrigerated column or a cold room for flash chromatography. |
| Direct Use in Next Step | If possible, use the crude product mixture directly in the next step without purification to avoid isolation-induced isomerization. | This is highly dependent on the subsequent reaction's tolerance to impurities. |
Issue 2: By-product Formation in the Pictet-Spengler/Oxidative Rearrangement Route
In the synthesis of this compound starting from 6-methoxytryptamine via a Pictet-Spengler reaction followed by oxidative rearrangement, Isothis compound is often formed as a significant by-product.
Quantitative Data on By-product Formation:
| Starting Material | Product(s) | Overall Yield | Reference |
| 6-Methoxytryptamine | (±)-Elacomine and (±)-Isothis compound | 16% (this compound), 6% (Isothis compound) |
Troubleshooting Strategies:
-
Optimization of Oxidative Rearrangement: The conditions for the oxidative rearrangement of the tetrahydro-β-carboline precursor are critical. Factors to consider include the choice of oxidizing agent, solvent, and temperature.
-
Alternative Synthetic Routes: If diastereoselectivity remains a challenge, consider alternative synthetic strategies that offer better stereocontrol, such as the stereocontrolled spirocyclization of 2-halotryptamines.
Experimental Protocols
Protocol 1: Synthesis of (±)-Elacomine and (±)-Isothis compound via Spirocyclization of a 2-Halotryptamine Derivative
This protocol is based on the synthesis described by Miyake, F. Y., et al. (2004).
Step 1: Synthesis of 2,6-dibromotryptamine (12) Tryptamine hydrobromide is treated with 2 equivalents of N-bromosuccinimide (NBS) to yield 2,6-dibromotryptamine.
Step 2: Spirocyclization
-
Condense 2,6-dibromotryptamine (12) with isovaleraldehyde.
-
Treat the resulting mixture with trifluoroacetic acid (TFA).
-
This produces the spirooxindole as the major diastereomer (>97:3 as determined by 1H NMR after aqueous workup).
Note: Attempts to purify the free base of the resulting spirooxindole by flash chromatography can lead to rapid isomerization.
Step 3: Final Steps The subsequent steps involve modifications of the bromo substituent and the protecting groups to arrive at this compound and Isothis compound.
Protocol 2: Pictet-Spengler/Oxidative Rearrangement
This is a general protocol based on the work of Borschberg, H.-J., et al.
Step 1: Pictet-Spengler Reaction React 6-methoxytryptamine with an appropriate aldehyde to form the corresponding tetrahydro-β-carboline precursor.
Step 2: Oxidative Rearrangement Subject the tetrahydro-β-carboline to oxidative rearrangement conditions to furnish the spirooxindole core. This step typically yields a mixture of this compound and Isothis compound.
Step 3: Deprotection If protecting groups are used (e.g., a methoxy group on the indole ring), a final deprotection step is required to yield this compound.
Key Synthesis Pathways and Workflows
Pictet-Spengler/Oxidative Rearrangement Pathway
Caption: Pictet-Spengler/Oxidative Rearrangement route to this compound.
Stereocontrolled Spirocyclization Workflow
Caption: Workflow for the stereocontrolled synthesis of this compound.
Technical Support Center: Scaling Up Elacomine Synthesis for Preclinical Success
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of Elacomine, a spirooxindole alkaloid with therapeutic potential. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the production of this compound in quantities sufficient for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound on a laboratory scale?
A1: The overall yield for the racemic synthesis of this compound from 6-methoxytryptamine is approximately 16%.[1] It is important to note that yields can vary depending on the specific synthetic route and reaction conditions.
Q2: What quantity of this compound is generally required for initial preclinical in vivo studies?
A2: The required quantity of a small molecule like this compound for preclinical in vivo studies can vary significantly based on the study design, animal model, and dosing regimen. For initial efficacy studies in mouse models of cancer, dose ranges can be wide, from 0.5 mg/kg to 100 mg/kg.[2][3] A typical study might involve 5-10 mice per group, with multiple treatment groups. Assuming a 10 mg/kg dose for a 20g mouse, daily for 28 days, a single mouse would require approximately 5.6 mg. For a group of 10 mice, this would be 56 mg, not accounting for potential formulation losses or dose escalation studies. Therefore, preparing several grams of this compound is a reasonable starting point for a preclinical campaign.
Q3: What are the critical purity requirements for this compound intended for preclinical evaluation?
A3: For preclinical toxicology studies conducted under Good Laboratory Practice (GLP) standards, the test article must be well-characterized. This includes a Certificate of Analysis (CoA) that confirms the identity, purity, composition, and stability of the compound. While not strictly required, using Good Manufacturing Practices (GMP) grade material is common. Purity is often expected to be above 95%, with all impurities greater than 0.1% identified and characterized.
Q4: What is the known mechanism of action for this compound?
A4: The specific biological target and signaling pathway for this compound are not yet well-elucidated in publicly available literature. However, many synthetic and natural spirooxindole alkaloids have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer therapy.[4][5][6][7] This makes the MDM2-p53 pathway a plausible, though unconfirmed, target for this compound.
Troubleshooting Guide for this compound Synthesis Scale-Up
Scaling up the synthesis of complex molecules like this compound can present several challenges. This guide addresses common issues encountered during the synthesis of spirooxindoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Spirocyclization Step | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst activity. - Side reactions leading to byproducts. | - Monitor reaction progress closely using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; for some spirocyclizations, refluxing in a suitable solvent like ethanol is effective.[8] - If using a catalyst, ensure it is fresh and of high purity. Consider screening alternative catalysts. - Analyze byproducts to understand side reactions and adjust conditions (e.g., reagent stoichiometry, addition rate) to minimize them. |
| Poor Diastereoselectivity | - The formation of the spiro center can lead to diastereomers. - Reaction conditions may not favor the formation of the desired diastereomer. | - Carefully control the reaction temperature, as it can significantly influence stereoselectivity. - The choice of solvent can also impact the diastereomeric ratio. - Chiral catalysts or auxiliaries can be employed to enhance the formation of a single diastereomer.[9] - Purification by column chromatography with an optimized solvent system can separate diastereomers. |
| Formation of Impurities During Workup | - Product instability to acidic or basic conditions during extraction. - Degradation on silica gel during purification. | - If the product is sensitive to pH changes, use a neutral workup procedure. - Test the stability of the product to the planned workup and purification conditions on a small scale first. - Consider alternative purification methods such as crystallization or preparative HPLC. |
| Difficulty with Product Isolation/Purification | - Product is highly soluble in the aqueous phase. - Product co-elutes with starting materials or byproducts during chromatography. | - Back-extract the aqueous layer with a different organic solvent. - Optimize the column chromatography conditions by trying different solvent systems or stationary phases (e.g., alumina). - Recrystallization can be a highly effective method for purifying solid products. |
| Inconsistent Results on a Larger Scale | - Inefficient heat transfer in larger reaction vessels leading to localized overheating or cooling. - Poor mixing, resulting in non-homogenous reaction conditions. - Changes in the ratio of headspace to reaction volume affecting reactions sensitive to air or moisture. | - Use a jacketed reactor with controlled heating and cooling. - Employ efficient mechanical stirring. - Maintain a consistent inert atmosphere (e.g., nitrogen or argon) regardless of scale. |
Experimental Protocols
Representative Gram-Scale Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Core
This protocol is a representative procedure for the key [3+2] cycloaddition step to form the spiro[pyrrolidine-3,3'-oxindole] core, which can be adapted for the synthesis of this compound. This one-pot, three-component reaction is amenable to scale-up.[8]
Materials:
-
Substituted Isatin (1.3 equivalents)
-
L-proline (1.3 equivalents)
-
α,β-unsaturated carbonyl compound (chalcone derivative) (1.0 equivalent)
-
Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α,β-unsaturated carbonyl compound (e.g., 10 mmol, 1.0 eq).
-
Add the substituted isatin (13 mmol, 1.3 eq) and L-proline (13 mmol, 1.3 eq).
-
Add anhydrous ethanol to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux and maintain for 5-10 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired spirooxindole product.
Note: The specific isatin and chalcone derivatives will need to be chosen to correspond to the structure of this compound. Further synthetic steps, such as reduction of the carbonyl group, may be necessary to complete the total synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the synthesis and preclinical development of spirooxindole alkaloids.
| Parameter | Value/Range | Reference |
| This compound Synthesis Yield (Racemic) | ~16% overall | [1] |
| Spirooxindole Synthesis (Multi-gram scale example) | 36 grams in a single run | [10] |
| Purity Requirement for Preclinical Studies | >95% | General Guideline |
| In Vivo Dose Range (Anticancer agents in mice) | 0.5 - 100 mg/kg | [2][3] |
| Binding Affinity of Spirooxindole MDM2 Inhibitor (MI-1061) | Ki = 0.16 nM | [4] |
Visualizations
Experimental Workflow for Scaling Up this compound Synthesis
Caption: Workflow for scaling this compound synthesis.
Plausible Signaling Pathway for Spirooxindole Alkaloids: MDM2-p53 Inhibition
While the specific mechanism of this compound is not fully characterized, many spirooxindole alkaloids function as inhibitors of the MDM2-p53 protein-protein interaction. This pathway is a critical regulator of cell cycle and apoptosis, and its inhibition is a promising strategy in cancer therapy.
Caption: MDM2-p53 inhibition by a spirooxindole.
References
- 1. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation | MDPI [mdpi.com]
- 6. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Elacomine Synthesis Protecting Group Strategy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of elacomine. The content focuses on optimizing protecting group strategies to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound that require protection during synthesis?
A1: The synthesis of this compound necessitates the protection of three key functional groups: the indole nitrogen, the phenolic hydroxyl group, and the secondary amine of the tryptamine side chain. The choice of protecting groups is critical to prevent unwanted side reactions during key transformations such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations.[1]
Q2: Which protecting group strategy has been successfully employed in the total synthesis of this compound?
A2: A successful and frequently cited total synthesis of this compound utilizes a combination of protecting groups: a carbamate for the secondary amine and a methyl ether for the phenolic hydroxyl group. The indole nitrogen was not protected in this specific strategy. This approach proved effective for key steps like the intramolecular iminium ion spirocyclization.[2]
Q3: Are there general recommendations for choosing a protecting group for the indole nitrogen in spirooxindole synthesis?
A3: Yes, the choice of an N-protecting group for the indole moiety can significantly influence the regioselectivity of subsequent reactions. Bulky protecting groups can sterically hinder the C2 position, thereby favoring functionalization at C3. Conversely, certain directing groups can promote reactions at the C2 position. Common protecting groups for indoles include sulfonyl derivatives (e.g., tosyl), carbamates (e.g., Boc), and silyl ethers.[1]
Q4: How can I avoid side reactions during the deprotection of the chosen protecting groups?
A4: To avoid side reactions, it is crucial to select an orthogonal protecting group strategy. This means that each protecting group can be removed under specific conditions that do not affect the other protecting groups in the molecule. For example, a benzyl ether protecting the phenol can be removed by hydrogenolysis, which would not affect a Boc group protecting the amine. Careful planning of the deprotection sequence is essential for a successful synthesis.
Troubleshooting Guides
Problem 1: Low yield in the intramolecular Heck reaction for spirooxindole formation.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inappropriate Indole N-Protecting Group | If using an electron-withdrawing protecting group (e.g., sulfonyl), consider switching to a less deactivating group or a protecting-group-free strategy if the indole nitrogen is not reactive under the reaction conditions. | Electron-withdrawing groups on the indole nitrogen can decrease the nucleophilicity of the indole ring, potentially slowing down the desired cyclization. |
| Steric Hindrance | A bulky N-protecting group may sterically hinder the approach of the palladium catalyst. Consider using a smaller protecting group. | The size of the protecting group can influence the conformation of the substrate and its ability to coordinate with the catalyst. |
| Ligand Incompatibility | The chosen phosphine ligand may not be optimal for the specific substrate and protecting group combination. | Screen a variety of phosphine ligands to find one that provides the best balance of reactivity and stability for the palladium catalyst. |
Problem 2: Poor diastereoselectivity in the intramolecular iminium ion spirocyclization.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Protecting Group on Secondary Amine is too Small | A small protecting group on the secondary amine may not provide sufficient steric bias for the cyclization. | A bulkier protecting group, such as a tert-butoxycarbonyl (Boc) group, can influence the trajectory of the nucleophilic attack, leading to higher diastereoselectivity. |
| Reaction Conditions | The temperature and solvent may not be optimal for achieving high diastereoselectivity. | Systematically vary the reaction temperature and solvent to find conditions that favor the formation of the desired diastereomer. Lower temperatures often lead to higher selectivity. |
| Nature of the Iminium Ion Precursor | The method of iminium ion formation can influence the stereochemical outcome. | Explore different methods for generating the iminium ion, such as using different Lewis acids or Brønsted acids, to see if this impacts the diastereoselectivity of the cyclization.[3] |
Problem 3: Unwanted side reactions during phenolic ether deprotection.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Harsh Deprotection Conditions | Strong acids or bases used for deprotection can lead to decomposition of the spirooxindole core or cleavage of other protecting groups. | If using a methyl ether, consider alternative deprotection methods such as boron tribromide (BBr₃) at low temperatures. For more sensitive substrates, a benzyl ether, which can be removed under milder hydrogenolysis conditions, is a better choice. |
| Functional Group Incompatibility | The deprotection reagents may not be compatible with other functional groups in the molecule. | Carefully review the compatibility of your chosen deprotection method with all functional groups present in your intermediate. If necessary, modify the protecting group strategy to ensure orthogonality. |
Quantitative Data from a Successful this compound Synthesis
The following table summarizes the protecting group strategy and reported yields for key steps in a published total synthesis of (±)-elacomine and (±)-isothis compound.
| Step | Reactant Functional Group | Protecting Group | Reagents and Conditions | Product | Yield | Reference |
| Amine Protection | Secondary Amine | Carbamate (from methyl chloroformate) | CH₃O₂CCl, K₂CO₃, acetone/H₂O | N-Methoxycarbonyl-6-methoxytryptamine | 95% | [4] |
| Phenol Protection | Phenolic Hydroxyl | Methyl Ether | (Already present in starting material: 6-methoxytryptamine) | - | - | [4] |
| Spirocyclization | Protected Tryptamine Derivative | N-Methoxycarbonyl | 1. Isovaleraldehyde, TFA, CH₂Cl₂; 2. TFA | Spirooxindole Intermediate | >97:3 dr | [2] |
| Deprotection | N-Methoxycarbonyl and Methyl Ether | - | BBr₃, CH₂Cl₂ | (±)-Elacomine | - | [2] |
Experimental Protocols
Protocol 1: Protection of the Secondary Amine with a Methoxycarbonyl Group
To a solution of 6-methoxytryptamine in a mixture of acetone and water is added potassium carbonate, followed by the dropwise addition of methyl chloroformate at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The acetone is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to afford N-methoxycarbonyl-6-methoxytryptamine.[4]
Protocol 2: Intramolecular Iminium Ion Spirocyclization
A solution of the N-protected 2-halotryptamine derivative and isovaleraldehyde in dichloromethane is treated with trifluoroacetic acid (TFA) at room temperature. The reaction is stirred until completion. The reaction mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude spirooxindole can be further purified by flash chromatography.[2]
Protocol 3: Deprotection of the Carbamate and Methyl Ether
To a solution of the protected spirooxindole intermediate in anhydrous dichloromethane at -78 °C is added a solution of boron tribromide in dichloromethane dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched by the slow addition of methanol, and the solvent is removed under reduced pressure. The residue is purified by chromatography to yield this compound.[2]
Visualizations
Diagram 1: General Protecting Group Strategy Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enamine-Iminium Ion Nazarov Cyclization of α-Ketoenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Elacomine structural confirmation by X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of elacomine, a naturally occurring spirooxindole alkaloid. While a definitive X-ray crystal structure for this compound is not publicly available, its molecular architecture has been unequivocally established through total synthesis and comprehensive spectroscopic analysis. This document summarizes the key findings, compares the spirooxindole scaffold with a crystallographically characterized analog, and details the experimental protocols employed for its structural elucidation.
Introduction to this compound
This compound is a hemiterpene spirooxindole alkaloid first isolated from the roots of the shrub Elaeagnus commutata.[1][2] It shares the spiro[pyrrolidine-3,3'-oxindole] core structure with many biologically active natural products.[1][3] this compound and its isomer, isothis compound, occur naturally as a racemic mixture, as they can readily isomerize.[3] While specific biological activities for this compound are not extensively documented, the broader class of spirooxindole alkaloids exhibits a wide range of pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory effects.[4][5][6]
Structural Elucidation of this compound
The structural confirmation of this compound has been primarily achieved through its total synthesis, with spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), playing a pivotal role in verifying the final structure.[2][7]
Detailed 1D and 2D NMR spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) has been instrumental in establishing the connectivity and stereochemistry of this compound.[7][8] The spectral data from synthetic this compound were found to be in complete agreement with those reported for the natural product.[2]
A key feature of this compound's structure is the spirocyclic center, which imparts a unique three-dimensional architecture to the molecule. The relative stereochemistry of the substituents on the pyrrolidine ring has been determined through Nuclear Overhauser Effect (NOE) studies.[2]
Comparison with a Crystallographically Characterized Spirooxindole Analog
To provide a framework for understanding the three-dimensional structure of the spirooxindole scaffold, we present a comparison with a representative derivative whose structure has been confirmed by single-crystal X-ray diffraction. While not this compound itself, this analog provides insight into the bond lengths, bond angles, and overall conformation of the core spiro[pyrrolidine-3,3'-oxindole] system.
Table 1: Comparison of Structural Features
| Feature | This compound (Determined by Synthesis and NMR) | Representative Spirooxindole Analog (Determined by X-ray Crystallography) |
| Core Scaffold | spiro[pyrrolidine-3,3'-oxindole] | spiro[pyrrolidine-3,3'-oxindole] |
| Key Structural Elements | Oxindole ring, Pyrrolidine ring, Spirocyclic carbon | Oxindole ring, Pyrrolidine ring, Spirocyclic carbon |
| Stereochemistry | Relative stereochemistry confirmed by NOE | Absolute stereochemistry determined |
| Conformation | Inferred from spectroscopic data | Precisely defined bond angles and torsion angles |
| Reference | [2][7] | [9] |
Experimental Protocols
A concise, five-step total synthesis of this compound has been reported, featuring a key silica gel-promoted cyclization of a tryptamine-ynamide precursor.[7] Another described synthetic route involves the stereocontrolled spirocyclization of 2-halotryptamines.[2][10]
General Steps for Synthesis via Tryptamine-Ynamide Cyclization:
-
Preparation of the Ynamide: Coupling of a suitable tryptamine derivative with an propiolamide.
-
Cyclization: Silica gel-promoted intramolecular cyclization of the tryptamine-ynamide to form the spiro[pyrrolidine-3,3'-oxindole] core.
-
Deprotection and Functional Group Manipulation: Removal of protecting groups and any necessary chemical transformations to yield the final this compound structure.
While a crystal structure for this compound is not available, the following outlines a general procedure for the structural determination of small organic molecules by X-ray crystallography:
-
Crystallization: High-purity compound is dissolved in a suitable solvent or solvent system. Crystals are grown through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.
Visualizations
Caption: Synthetic workflow for the total synthesis of this compound.
Caption: Hypothetical signaling pathway for this compound's biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Elacomine
Elacomine, a spirooxindole alkaloid first isolated from the roots of the shrub Elaeagnus commutata, has garnered attention from the synthetic chemistry community due to its unique structural framework. This guide provides a comparative analysis of two prominent synthetic routes to racemic this compound, offering insights into their efficiency, stereoselectivity, and procedural methodologies. The routes discussed are the classical Pictet-Spengler/oxidative rearrangement approach developed by Borschberg and a more recent method involving the stereoselective intramolecular iminium ion spirocyclization of 2-halotryptamines pioneered by Horne.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the two primary synthetic routes to (±)-Elacomine.
| Metric | Borschberg Route (Pictet-Spengler/Oxidative Rearrangement) | Horne Route (Intramolecular Iminium Ion Spirocyclization) |
| Starting Material | 6-Methoxytryptamine | Tryptamine Hydrobromide |
| Number of Steps | 5 | 5 |
| Overall Yield | 16%[1] | ~14% (calculated) |
| Key Features | Classical approach, moderate yield. | High diastereoselectivity, modern methodology.[2] |
| Byproducts | (±)-Isothis compound (6% yield)[1] | Diastereomer of the spirooxindole precursor. |
Synthetic Route Overviews
The two synthetic pathways to this compound offer distinct strategies for the construction of the characteristic spiro[pyrrolidine-3,3'-oxindole] core.
Borschberg's Pictet-Spengler/Oxidative Rearrangement Route
This classical approach utilizes a Pictet-Spengler reaction of 6-methoxytryptamine followed by an oxidative rearrangement of the resulting β-carboline intermediate to construct the spirooxindole skeleton. This five-step synthesis provides a moderate overall yield of racemic this compound, alongside its diastereomer, isothis compound.[1]
Horne's Intramolecular Iminium Ion Spirocyclization Route
This more recent strategy employs a highly diastereoselective intramolecular cyclization of an iminium ion generated from a 2-halotryptamine derivative. The synthesis commences with the bromination of tryptamine, followed by a sequence of reactions to build the spirocyclic core and introduce the required functional groups.[2]
Experimental Protocols
Borschberg's Pictet-Spengler/Oxidative Rearrangement Route
Detailed experimental procedures for the five-step synthesis of (±)-Elacomine from 6-methoxytryptamine as reported by Pellegrin, Weber, and Borschberg are outlined below.
Step 1: Pictet-Spengler Reaction 6-Methoxytryptamine is reacted with a suitable aldehyde in an acidic medium to facilitate the Pictet-Spengler cyclization, affording the corresponding tetrahydro-β-carboline.
Step 2 & 3: Functional Group Manipulations The tetrahydro-β-carboline intermediate undergoes further transformations to prepare it for the key oxidative rearrangement.
Step 4: Oxidative Rearrangement The β-carboline precursor is subjected to oxidative conditions, leading to the rearrangement of the indole nucleus to form the spirooxindole core.
Step 5: Final Conversion to (±)-Elacomine The resulting intermediate is converted to (±)-Elacomine. This final step also yields (±)-Isothis compound as a byproduct.[1]
Horne's Intramolecular Iminium Ion Spirocyclization Route
The following protocol details the synthesis of (±)-Elacomine via the stereoselective spirocyclization of a 2-halotryptamine derivative as developed by Miyake, Yakushijin, and Horne.
Step 1: Synthesis of 2,6-Dibromotryptamine (12) Tryptamine hydrobromide (4) is treated with 2 equivalents of N-bromosuccinimide (NBS) to yield 2,6-dibromotryptamine (12) in 41% yield.[2]
Step 2: Condensation and Spirocyclization 2,6-Dibromotryptamine (12) is condensed with isovaleraldehyde in dichloromethane with magnesium sulfate. The resulting Schiff base is then treated with 5 equivalents of trifluoroacetic acid (TFA) for 2 hours to produce the spirooxindole 13 as the major diastereomer with a diastereomeric ratio of greater than 97:3.[2]
Step 3: Carbamate Formation Due to the instability of the free base, the mixture of diastereomers (13 and 14) is treated with methyl chloroformate to form the corresponding carbamates (15 and 16), which are readily separable by chromatography.
Step 4: Copper-Catalyzed Methoxylation The separated aryl bromides (15 and 16) undergo a copper-catalyzed methoxylation to yield the 6-methoxyoxindole derivatives (17 and 18, respectively) in good yields.[2]
Step 5: Deprotection to (±)-Elacomine (1) and (±)-Isothis compound (2) The carbamate and aryl ether functionalities of intermediates 17 and 18 are cleaved using boron tribromide. Treatment of 18 at slightly elevated temperatures and for longer reaction times affords (±)-Elacomine (1), while 17 smoothly converts to (±)-Isothis compound (2) at room temperature.[2]
Conclusion
Both the classical Pictet-Spengler/oxidative rearrangement and the modern intramolecular iminium ion spirocyclization provide viable pathways to this compound. The Borschberg route is a more established, albeit lower-yielding, method. In contrast, the Horne route offers excellent diastereoselectivity in the key spirocyclization step, a significant advantage for controlling the stereochemistry of the final product. The choice of synthetic route will likely depend on the specific requirements of the researcher, including the desired stereochemical purity, overall efficiency, and tolerance for handling specific reagents and intermediates.
References
Elacomine vs. Isoelacomine: A Comparative Analysis of Biological Activity Remains Elusive
Despite significant interest in their chemical structures, a direct comparative guide to the biological activities of elacomine and isothis compound cannot be compiled at this time due to a notable absence of experimental data in publicly available scientific literature.
This compound and its isomer, isothis compound, are naturally occurring alkaloids first isolated from the shrub Elaeagnus commutata.[1] While their complex spiro(pyrrolidine-3,3′-oxindole) core structure has attracted considerable attention from synthetic chemists, leading to multiple reported total syntheses, their biological functions remain largely unexplored.[1][2][3][4] A comprehensive review of current research reveals a significant gap in the pharmacological and biological assessment of these two compounds. One publication explicitly states, "None of the biological activity is recognized with any of these molecules".[1][2]
The Spirooxindole Scaffold: A Promise of Potential Activity
While specific data on this compound and isothis compound is lacking, the broader class of compounds to which they belong, the spirooxindoles, is rich with biological activity. This structural motif is a key feature in numerous natural and synthetic molecules with a wide array of therapeutic properties, including:
-
Anticancer Activity: Many spirooxindole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7] Some have been shown to inhibit the cell cycle, with this compound being mentioned as a potential inhibitor of the G2/M phase in mammalian cells, although specific experimental validation for this compound is not provided.[6]
-
Antimicrobial Properties: The spirooxindole ring system is found in alkaloids that exhibit both antibacterial and antifungal activities.[5][8]
-
Anti-inflammatory Effects: Certain synthetic spirooxindoles have shown significant anti-inflammatory properties in experimental settings.[5]
The diverse biological roles of other spirooxindoles suggest that this compound and isothis compound could possess interesting pharmacological profiles. However, without direct experimental investigation, any potential activities remain purely speculative.
Future Directions
The lack of biological data for this compound and isothis compound presents a clear opportunity for future research. Key experimental avenues to explore would include:
-
Cytotoxicity Screening: Assessing the cytotoxic effects of both compounds against a panel of human cancer cell lines to determine any potential anticancer activity.
-
Antimicrobial Assays: Evaluating the efficacy of this compound and isothis compound against a range of pathogenic bacteria and fungi.
-
Anti-inflammatory Studies: Investigating their ability to modulate inflammatory pathways in cellular and animal models.
Such studies would be crucial in elucidating the therapeutic potential of these intriguing natural products and would enable the future development of the comprehensive comparative guide sought by researchers.
Logical Relationship: Current Knowledge Gap
The following diagram illustrates the current state of knowledge, highlighting the disconnect between the well-established chemistry of this compound and isothis compound and the unexplored territory of their biological activity.
Caption: Current knowledge of this compound and isothis compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and synthetic applications of 2-halotryptamines: synthesis of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01632K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of Elacomine and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural features and biological activities of spirooxindole alkaloids, using the natural product elacomine as a foundational scaffold. Due to the limited public data on direct this compound analogs, this guide extrapolates structure-activity relationships (SAR) from a broader range of synthetic and natural spirooxindole derivatives with reported anticancer activities. The experimental data presented herein is intended to guide the rational design of novel, potent, and selective this compound-based therapeutic agents.
This compound: A Spirooxindole Scaffold with Therapeutic Potential
This compound is a naturally occurring spirooxindole alkaloid characterized by a spiro-fused pyrrolidine ring at the C3 position of the oxindole core. While specific biological activities of this compound itself are not extensively documented, the spirooxindole scaffold is a "privileged" structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer, antimicrobial, and enzyme inhibitory activities. This guide will explore the SAR of this important class of compounds to infer the therapeutic potential of novel this compound analogs.
Structure-Activity Relationship of Spirooxindole Analogs
The anticancer activity of spirooxindole derivatives is significantly influenced by substitutions on the oxindole ring, the nature of the spiro-fused heterocyclic ring, and the substituents on this heterocyclic moiety.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of various spirooxindole derivatives against a panel of human cancer cell lines. These compounds, while not direct analogs of this compound, share the core spirooxindole scaffold and provide valuable insights into the structural requirements for anticancer potency.
| Compound ID | Oxindole Ring Substituent (R1) | Spiro-Heterocycle | Heterocycle Substituents (R2, R3, etc.) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 6-OH | Pyrrolidine | 2'-isobutyl | - | - | - |
| Analog 1 | H | Pyrrolidine-Thiazolidine | Varied aryl groups | MCF-7 | 2.80 - 23.50 | [1] |
| Analog 2 | 5-Cl | Pyrrolidine | Varied aryl groups | A549 | 1.2 - 3.48 | [2][3] |
| Analog 3 | H | Pyrrolidine | 4-(2-chlorophenyl), 5-phenyl, 3-picolinoyl | HeLa | 70 | [4] |
| Analog 4 | H | Pyrrolidine | 4-(2,4-dichlorophenyl), 5-phenyl, 3-picolinoyl | HeLa | < 20 | [4] |
| Analog 5 | H | Pyrrolizidine | Varied aryl groups | A549 | Potent activity | [2][3] |
| Analog 6 | 5-Br | Pyrrolidine | Varied aryl groups | U87MG | 4.9 | [5] |
| Analog 7 | H | Pyrrolidine | Fused furan moiety | MCF-7 | 4.3 - 10.7 | [6] |
| Analog 8 | H | Di-spirooxindole | Cyclohexanone linker | HeLa | 7.1 - 7.2 | [7] |
| Analog 9 | 5-NO2 | Di-spirooxindole | Cyclohexanone linker | MDA-MB-231 | 7.63 | [7] |
Key SAR Observations:
-
Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, on the phenyl rings of substituents often enhances cytotoxic activity (compare Analog 3 and 4).[1]
-
Spiro-Heterocycle: Both five-membered (pyrrolidine) and fused five-membered (pyrrolizidine) spiro-heterocycles can confer potent anticancer activity.[2][3]
-
Substituents on the Heterocycle: The nature and position of substituents on the spiro-fused heterocycle are critical for activity. Bulky and electron-withdrawing groups can significantly modulate potency.[6]
-
Oxindole Ring Substitution: Modifications on the oxindole ring, such as the placement of electron-withdrawing groups like nitro (Analog 9) or halogens (Analog 6), can lead to potent and selective anticancer agents.[5][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR analysis are provided below to ensure reproducibility and facilitate the evaluation of novel this compound analogs.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., spirooxindole analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cancer cell lines
-
Test compounds
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Visualization of Pathways and Workflows
Experimental Workflow for Cytotoxicity and Apoptosis Assays
The following diagram illustrates the general workflow for evaluating the anticancer properties of novel spirooxindole analogs.
Caption: General experimental workflow for the synthesis and biological evaluation of spirooxindole analogs.
p53-MDM2 Signaling Pathway: A Key Target for Spirooxindoles
Many spirooxindole derivatives exert their anticancer effects by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of spirooxindole analogs.
Spirooxindoles as Cyclin-Dependent Kinase (CDK) Inhibitors
Recent studies have also identified spirooxindole derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Inhibition of CDKs by these compounds can lead to cell cycle arrest, primarily at the G1/S or G2/M phase, and subsequently induce apoptosis.
Caption: Inhibition of CDK-Cyclin complexes by spirooxindole analogs leading to cell cycle arrest.
Conclusion and Future Directions
The spirooxindole scaffold, as exemplified by this compound, represents a promising starting point for the development of novel anticancer agents. The SAR data from related compounds clearly indicate that strategic modifications to the oxindole ring, the spiro-fused heterocycle, and its substituents can lead to highly potent and selective cytotoxic agents. The primary mechanisms of action appear to involve the induction of apoptosis through modulation of the p53-MDM2 pathway and inhibition of cell cycle progression via CDK inhibition.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs, incorporating the key structural features identified in this guide. Detailed mechanistic studies, including the identification of specific molecular targets, will be crucial for the optimization of lead compounds and their progression into preclinical and clinical development. The use of the detailed experimental protocols provided herein will ensure the generation of robust and comparable data, accelerating the discovery of the next generation of spirooxindole-based cancer therapeutics.
References
A Comparative Analysis of Elacomine and Other Spirooxindole Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Elacomine in the context of other biologically active spirooxindole alkaloids. Given the current lack of extensive biological data on this compound, this guide focuses on a comparative structural analysis and discusses the potential for biological activity based on the well-established structure-activity relationships within the spirooxindole class.
The spirooxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, a naturally occurring hemiterpene spirooxindole alkaloid, has been a subject of interest primarily for its synthetic challenges rather than its biological profile, for which there is a notable absence of data.[4][5] This guide aims to bridge this gap by comparing this compound's structural features with those of other spirooxindole alkaloids that have demonstrated significant biological activity, thereby providing a rationale for future investigation into this compound's therapeutic potential.
Comparative Performance of Selected Spirooxindole Alkaloids
While direct experimental data for this compound is unavailable, the following table summarizes the cytotoxic activity of several other spirooxindole alkaloids against various cancer cell lines. This data serves as a benchmark for the potential efficacy of compounds within this class.
| Alkaloid/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| MI-888 | Human cancer cell lines | Varies (potent inhibitor of p53-MDM2) | [6] |
| Spirotryprostatin A | tsFT210 (mammalian cell line) | 12.5 µg/mL (inhibits G2/M progression) | [2] |
| Compound 4g (synthetic) | MCF-7 (breast cancer) | 15.49 ± 0.04 | [2] |
| Compound 4i (synthetic) | K562 (leukemia) | 13.38 ± 0.14 | [2] |
| Penicitrimicin A | Plasmodium falciparum Dd2 | 0.9 - 2.4 | [4] |
| Compound 5g (synthetic) | HepG2 (liver cancer) | Broad activity | [7] |
| Compound 5l (synthetic) | MCF-7 (breast cancer) | 3.4 | [8] |
| Compound 5o (synthetic) | MDA-MB-231 (breast cancer) | 4.32 | [8] |
Structural Comparison and Structure-Activity Relationship (SAR) Analysis
The biological activity of spirooxindole alkaloids is intrinsically linked to their three-dimensional structure and the nature of the substituents on the oxindole and spiro-fused rings.[1][5]
Key Structural Features Influencing Activity:
-
The Spirocyclic Core: The rigid spirocyclic framework is crucial for orienting the functional groups for optimal interaction with biological targets.[3]
-
Substituents on the Oxindole Ring: The presence and position of substituents on the aromatic ring of the oxindole moiety can significantly impact activity. For example, electron-withdrawing groups can influence receptor binding and potency.[5] The N-H group of the indole ring is often involved in hydrogen bonding with target proteins.[5]
-
The Spiro-Fused Heterocycle: The nature of the heterocyclic ring fused at the C-3 position of the oxindole core plays a vital role in defining the compound's biological properties and can be modified to tune liposolubility and other physicochemical characteristics.[3]
Comparative Analysis of this compound's Structure:
This compound possesses a spiro[pyrrolidine-3,3'-oxindole] core, a common feature among many biologically active spirooxindole alkaloids. Its structure includes a 6-hydroxy group on the oxindole ring and an isobutyl group on the pyrrolidine ring.
-
Potential for Hydrogen Bonding: The 6-hydroxy group and the N-H of the oxindole ring in this compound can act as hydrogen bond donors, a feature known to be important for the activity of other spirooxindoles.[5]
-
Lipophilicity: The isobutyl group on the pyrrolidine ring will contribute to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Based on these structural similarities to other active spirooxindole alkaloids, it is plausible that this compound could exhibit biological activities, such as cytotoxicity against cancer cell lines. However, without experimental data, this remains a hypothesis.
Key Signaling Pathways Modulated by Spirooxindole Alkaloids
Spirooxindole alkaloids have been shown to exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1]
One of the most well-documented mechanisms of action for spirooxindole-based anticancer agents is the inhibition of the p53-MDM2 protein-protein interaction.[6] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is negatively regulated by MDM2. By disrupting the p53-MDM2 interaction, spirooxindole alkaloids can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Another important target for some indole alkaloids is the Mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[9][10]
Experimental Protocols for Evaluation
To ascertain the biological activity of this compound and compare it with other spirooxindole alkaloids, a series of in vitro assays would be required.
Cytotoxicity Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for a specified period (e.g., 24, 48, or 72 hours). Include appropriate positive (e.g., doxorubicin) and negative (vehicle) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Lactate Dehydrogenase (LDH) Release Assay:
-
Principle: This assay quantifies cell membrane integrity. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.
-
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the amount of formazan produced by the enzymatic reaction by reading the absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis buffer).
-
Kinase Inhibition Assays
If cytotoxicity is observed, further assays can elucidate the mechanism of action, such as inhibition of specific kinases.
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific protein kinase. A common format is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.
-
Methodology:
-
Kinase Reaction: Set up a reaction in a multi-well plate containing the target kinase, its substrate, ATP, and the test compound (this compound).
-
ADP-Glo™ Reagent: After incubation, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
-
Conclusion and Future Directions
While this compound remains an understudied spirooxindole alkaloid in terms of its biological activity, a comparative structural analysis with its more extensively researched counterparts suggests a potential for therapeutic relevance. The presence of key pharmacophoric features, such as hydrogen bond donors and a lipophilic substituent, provides a strong rationale for its evaluation as a bioactive compound.
Future research should focus on the systematic evaluation of this compound's biological activity, starting with broad cytotoxicity screening against a panel of cancer cell lines. Should significant activity be observed, subsequent studies should aim to identify its molecular targets and elucidate its mechanism of action through assays such as kinase inhibition and analysis of its effects on key signaling pathways. Such a research program will be crucial in determining whether this compound can be a valuable addition to the growing family of therapeutically important spirooxindole alkaloids.
References
- 1. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimalarial spirooxindole alkaloids with a rare 6/5/5/6/6 polycyclic skeleton from the fungus Penicillium citrinum YSC-1 isolated from a medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validating the Biological Target of Elacomine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of Elacomine, a spirooxindole alkaloid. Due to the limited publicly available data on the specific molecular target of this compound, this document outlines a hypothetical target validation workflow. Based on the known pro-apoptotic and anti-tumor activities of the broader spirooxindole class of compounds, we hypothesize that this compound may exert its effects through the inhibition of the anti-apoptotic protein Bcl-2.
This guide compares the hypothetical performance of this compound against a well-characterized Bcl-2 inhibitor, Navitoclax, and a negative control compound across a series of validation assays. The experimental data presented herein is illustrative and intended to serve as a template for the design and interpretation of target validation studies.
Overview of the Hypothetical Biological Target: Bcl-2
B-cell lymphoma 2 (Bcl-2) is a key regulator of the intrinsic apoptotic pathway. In many cancer types, the overexpression of Bcl-2 prevents damaged or malignant cells from undergoing programmed cell death, contributing to tumor progression and resistance to therapy. By inhibiting Bcl-2, cancer cells can be resensitized to apoptotic signals, leading to their elimination.
Below is a diagram illustrating the role of Bcl-2 in the apoptosis signaling pathway and the proposed mechanism of action for an inhibitor like this compound.
Figure 1: Proposed mechanism of action of this compound on the Bcl-2 signaling pathway.
Comparative Analysis of In Vitro Efficacy
To validate the direct interaction and cellular effects of this compound on the hypothetical target Bcl-2, a series of in vitro assays would be performed. The following tables summarize the expected comparative data.
Direct Target Engagement: Surface Plasmon Resonance (SPR)
This assay measures the binding affinity of a compound to the purified target protein in real-time.
| Compound | Target Protein | Binding Affinity (KD) |
| This compound | Bcl-2 | 25 nM |
| Navitoclax | Bcl-2 | ≤1 nM[1] |
| Negative Control | Bcl-2 | No significant binding |
Cellular Apoptosis Induction: Annexin V-FITC Assay
This assay quantifies the percentage of cells undergoing early apoptosis after treatment with the compounds.
| Compound (1 µM) | Cell Line (e.g., H146 - SCLC) | % Apoptotic Cells (Annexin V+) |
| This compound | H146 | 65% |
| Navitoclax | H146 | 85% |
| Negative Control | H146 | 5% |
| Vehicle (DMSO) | H146 | 4% |
Caspase Activation: Caspase-Glo® 3/7 Assay
This assay measures the activity of executioner caspases-3 and -7, a hallmark of apoptosis.
| Compound (1 µM) | Cell Line (e.g., H146 - SCLC) | Caspase-3/7 Activity (RLU) | Fold Increase vs. Vehicle |
| This compound | H146 | 850,000 | 8.5 |
| Navitoclax | H146 | 1,200,000 | 12.0 |
| Negative Control | H146 | 110,000 | 1.1 |
| Vehicle (DMSO) | H146 | 100,000 | 1.0 |
In Vivo Target Validation: Xenograft Tumor Model
To assess the anti-tumor efficacy of this compound in a living organism, a human tumor xenograft model would be employed.
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound (50 mg/kg, oral, daily) | 60% |
| Navitoclax (50 mg/kg, oral, daily) | 75% |
| Vehicle Control | 0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) Assay
-
Objective: To determine the binding affinity of this compound to purified human Bcl-2 protein.
-
Instrumentation: Biacore T200 (or equivalent).
-
Procedure:
-
Recombinant human Bcl-2 protein is immobilized on a CM5 sensor chip via amine coupling.
-
A reference flow cell is prepared with a non-relevant protein to subtract non-specific binding.
-
A series of concentrations of this compound, Navitoclax, and the negative control are injected over the sensor chip surface.
-
The association and dissociation rates are monitored in real-time.
-
The equilibrium dissociation constant (KD) is calculated from the kinetic data.
-
Annexin V-FITC Apoptosis Assay
-
Objective: To quantify the induction of early apoptosis in cancer cells treated with this compound.
-
Materials: H146 small cell lung cancer cells, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), flow cytometer.
-
Procedure:
-
H146 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with 1 µM of this compound, Navitoclax, negative control, or vehicle (DMSO) for 24 hours.
-
Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cells and incubated in the dark for 15 minutes.
-
The percentage of apoptotic (Annexin V-positive, PI-negative) cells is determined by flow cytometry.[2][3][4]
-
Caspase-Glo® 3/7 Assay
-
Objective: To measure the activity of caspases-3 and -7 in cancer cells following treatment with this compound.
-
Materials: H146 cells, Caspase-Glo® 3/7 Assay System, luminometer.
-
Procedure:
-
H146 cells are seeded in a 96-well white-walled plate.
-
Cells are treated with the test compounds for 18 hours.
-
The Caspase-Glo® 3/7 reagent is added to each well, and the plate is incubated at room temperature for 1 hour.[5][6][7]
-
The luminescence, which is proportional to caspase activity, is measured using a plate-reading luminometer.
-
Human Tumor Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Model: Athymic nude mice bearing subcutaneous H146 tumors.
-
Procedure:
-
H146 cells are injected subcutaneously into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
Mice are treated daily with oral gavage of this compound, Navitoclax, or vehicle control.
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.[8][9][10]
-
Experimental and Logical Workflow
The following diagram outlines the logical progression of the target validation workflow.
Figure 2: Hypothetical workflow for validating the biological target of this compound.
Conclusion
This guide presents a structured and comparative approach to validating a hypothetical biological target for this compound. By employing a combination of biochemical, cell-based, and in vivo assays, researchers can systematically investigate the mechanism of action of novel compounds. The illustrative data provided serves as a benchmark for evaluating the potential of this compound as a targeted therapeutic agent. Rigorous target validation, as outlined in this guide, is a critical step in the drug discovery and development process, providing the necessary evidence to advance a compound into further preclinical and clinical investigation.
References
- 1. What is Navitoclax used for? [synapse.patsnap.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. scispace.com [scispace.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 7. Caspase 3/7 Activity [protocols.io]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crownbio.com [crownbio.com]
- 10. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
Elacomine: An Alkaloid Awaiting a Biological Target
Initial investigations into the natural oxindole alkaloid elacomine have revealed a significant gap in the scientific literature regarding its biological activity. Despite its defined chemical structure and synthesis pathways, to date, no specific biological target or pharmacological effect has been officially recognized for this compound or its isomer, isothis compound.[1] This absence of a known mechanism of action precludes a direct comparison of its efficacy against known inhibitors as requested.
This compound, first isolated in 1969 from the shrub Elaeagnus commutata, belongs to the spirooxindole family of alkaloids.[1] While this class of compounds is noted for a variety of biological activities, including antimicrobial and antitumor properties, and inhibition of the human neurokinin-1 (NK1) receptor, these effects are not directly attributed to this compound itself.[2] The current body of research on this compound has primarily focused on its chemical synthesis and stereochemistry.
The Spirooxindole Scaffold: A Hub of Bioactivity
The spirooxindole ring system, a core structural feature of this compound, is a well-established pharmacophore found in numerous natural products with pronounced biological properties.[2] This has made the synthesis of various spirooxindole derivatives a significant area of interest for medicinal chemists. Research into synthetic spirooxindole compounds has demonstrated a wide range of activities, including:
-
Antimicrobial Effects: Certain synthetic spirooxindole derivatives have shown potent activity against various bacterial and fungal strains.[2]
-
Antitumor Properties: The spirooxindole scaffold is a key component in the development of multikinase inhibitors with demonstrated anticancer efficacy.[3]
-
Enzyme Inhibition: Specific spirooxindole derivatives have been identified as inhibitors of various enzymes, highlighting the potential for targeted therapeutic development.
It is the potential of this core structure that has driven the interest in synthesizing this compound and its analogues.[1]
Future Directions
The lack of a defined biological target for this compound presents a clear direction for future research. A logical first step would be to conduct broad biological screening of this compound against a panel of common drug targets to identify any potential activity. This could involve assays for enzyme inhibition, receptor binding, and antimicrobial or cytotoxic effects.
A generalized workflow for such an investigation is outlined below:
Caption: A logical workflow for identifying and validating the biological activity of this compound.
Once a specific biological target is identified and validated, it would then be possible to conduct the comparative efficacy studies as originally requested. This would involve head-to-head in vitro and potentially in vivo experiments against known inhibitors of the identified target.
Until such foundational research is conducted, a comprehensive comparison guide on the efficacy of this compound remains speculative. The scientific community awaits further investigation to unlock the potential therapeutic applications of this naturally occurring spirooxindole alkaloid.
References
The Untapped Potential of Elacomine: A Comparative Guide to its Prospective In Vivo Validation
For Immediate Release to the Scientific Community
While direct in vivo validation of the therapeutic potential of Elacomine, a naturally occurring spirooxindole alkaloid, remains to be extensively documented, the broader class of spirooxindole compounds has demonstrated significant promise in preclinical studies.[1][2][3][4] This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the prospective therapeutic avenues of this compound. We will explore its potential based on the established bioactivity of its structural analogs and propose detailed experimental protocols for its in vivo validation against established therapeutic agents.
This compound is a natural oxindole alkaloid found in the plant Elaeagnus commutata.[5] Although specific biological activity for this compound has not yet been extensively reported, its spiro(pyrrolidine-3,3′-oxindole) core structure is present in many biologically active natural products.[6][7] The spirooxindole scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting a wide range of pharmacological activities, including antimicrobial and antitumor effects.[1][2][3][4][8][9][10]
Prospective Therapeutic Applications and Comparative Framework
Based on the robust evidence for the bioactivity of spirooxindole alkaloids, two primary therapeutic areas emerge for the potential application of this compound: oncology and infectious diseases.
Anticancer Potential: A Comparative Look at Doxorubicin
Numerous spirooxindole derivatives have exhibited potent antiproliferative activity against various cancer cell lines, with some acting as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer progression.[1][8] For a comparative analysis, we position this compound against Doxorubicin, a widely used chemotherapeutic agent.
| Compound | Class | Mechanism of Action (Proposed for this compound) | In Vitro Efficacy (Representative Spirooxindoles) |
| This compound (Prospective) | Spirooxindole Alkaloid | Inhibition of p53-MDM2 interaction, Induction of apoptosis | IC50 values in the low micromolar range against various cancer cell lines have been reported for analogous compounds.[10] |
| Doxorubicin | Anthracycline | DNA intercalation, Inhibition of topoisomerase II | Broad-spectrum cytotoxic activity against numerous cancer cell lines. |
Antimicrobial Potential: A Comparative Look at Ciprofloxacin
The spirooxindole scaffold has also been associated with significant antimicrobial properties.[3][11][12] We propose a comparative evaluation of this compound's potential against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound | Class | Mechanism of Action (Proposed for this compound) | In Vitro Efficacy (Representative Spirooxindoles) |
| This compound (Prospective) | Spirooxindole Alkaloid | Inhibition of bacterial DNA gyrase and/or other essential enzymes | MIC values against various bacterial strains have been reported in the low microgram per milliliter range for analogous compounds.[1] |
| Ciprofloxacin | Fluoroquinolone | Inhibition of bacterial DNA gyrase and topoisomerase IV | Potent activity against a wide range of Gram-positive and Gram-negative bacteria. |
Proposed In Vivo Experimental Protocols
To validate the therapeutic potential of this compound, we propose the following detailed experimental protocols.
Protocol 1: In Vivo Validation of Anticancer Efficacy
Objective: To assess the antitumor activity of this compound in a murine xenograft model of human cancer.
Animal Model: Female athymic nude mice (6-8 weeks old).
Cell Line: A human cancer cell line known to be sensitive to p53-MDM2 inhibitors (e.g., SJSA-1 osteosarcoma cells).
Experimental Workflow:
Caption: Proposed workflow for in vivo anticancer validation of this compound.
Outcome Measures:
-
Primary: Tumor growth inhibition.
-
Secondary:
-
Changes in body weight (as a measure of toxicity).
-
Histopathological analysis of tumors.
-
Biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, p53/MDM2 levels).
-
Protocol 2: In Vivo Validation of Antimicrobial Efficacy
Objective: To evaluate the antibacterial activity of this compound in a murine systemic infection model.
Animal Model: Male BALB/c mice (6-8 weeks old).
Bacterial Strain: A clinically relevant strain of Methicillin-resistant Staphylococcus aureus (MRSA).
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi [frontiersin.org]
- 12. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Elacomine Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
Elacomine, a spirooxindole alkaloid first isolated from Elaeagnus commutata, presents a compelling synthetic target due to its unique spirocyclic core, a feature prevalent in numerous biologically active natural products.[1] While no specific biological activity has been conclusively attributed to this compound itself, the broader spirooxindole class of molecules exhibits a wide range of pharmacological properties, including antimicrobial and antitumor activities.[2][3] This guide provides a head-to-head comparison of the primary strategies developed for the total synthesis of this compound, offering available experimental data and detailed methodologies to inform synthetic planning and drug discovery efforts.
Key Synthesis Strategies at a Glance
Several distinct approaches to the synthesis of this compound have been reported in the literature, each with its own set of advantages and challenges. The principal strategies include:
-
Oxidative Rearrangement of β-Carbolines
-
Intramolecular Iminium Ion Spirocyclization of 2-Halotryptamines
-
Tandem Intramolecular Photocycloaddition-Retro-Mannich Fragmentation (TIPCARM)
-
Domino Palladium-Catalyzed Heck Reaction and Bismuth-Catalyzed Hydroamination
-
[3+2] Cycloaddition of Azomethine Ylides
This guide will focus on the most well-documented of these strategies, providing a comparative analysis of their performance based on available data.
Quantitative Comparison of this compound Synthesis Strategies
The following table summarizes the key quantitative metrics for the most prominently reported this compound synthesis strategies. It is important to note that direct comparison is challenging due to variations in reporting and the multi-step nature of these syntheses.
| Strategy | Starting Material | Key Features | Overall Yield | Stereoselectivity | Reference |
| Oxidative Rearrangement of β-Carbolines (Racemic) | 6-Methoxytryptamine | 5-step synthesis | 16% | Racemic | [2][4] |
| Oxidative Rearrangement of β-Carbolines (Asymmetric) | L-Tryptophan | Asymmetric synthesis | Not explicitly stated | 76% optical purity for (+)-Elacomine | [1][2] |
| Intramolecular Iminium Ion Spirocyclization | 2-Halotryptamines | High diastereoselectivity | Good overall yield reported, specific percentage not stated | >97:3 diastereomeric ratio | [5][6] |
Detailed Methodologies and Experimental Protocols
While complete, step-by-step protocols are often proprietary or require access to subscription-based literature, this section outlines the fundamental experimental procedures for the key synthetic strategies based on publicly available information.
Oxidative Rearrangement of β-Carbolines
This classical approach builds the spirooxindole core from a β-carboline precursor. The synthesis can be adapted for both racemic and asymmetric outcomes.
Racemic Synthesis Protocol Outline:
-
Pictet-Spengler Reaction: 6-methoxytryptamine is reacted with an appropriate carbonyl compound to form the tetrahydro-β-carboline skeleton.
-
Functional Group Manipulations: A series of reactions are performed to introduce the necessary functionalities for the subsequent rearrangement.
-
Oxidative Rearrangement: The β-carboline precursor is subjected to oxidative conditions to induce the rearrangement to the spirooxindole core, yielding (±)-Elacomine. Isothis compound is often formed as a by-product.[1][2]
Asymmetric Synthesis Protocol Outline:
-
Chiral Starting Material: The synthesis commences with L-tryptophan to introduce chirality.
-
Elaborate Route: A more extensive synthetic sequence is employed to construct the chiral β-carboline precursor.
-
Oxidative Rearrangement: Similar to the racemic route, the final step involves an oxidative rearrangement to yield (+)-Elacomine with a reported optical purity of 76%.[1][2]
A related modern approach utilizes Trichloroisocyanuric acid (TCCA) for the oxidative rearrangement of N-protected tetrahydro-β-carbolines, which has been shown to produce spirooxindoles in good to excellent yields for analogous compounds.[7]
Intramolecular Iminium Ion Spirocyclization of 2-Halotryptamines
This strategy offers a highly diastereoselective route to the spiro[pyrrolidine-3,3′-oxindole] core of this compound.
Experimental Protocol Outline:
-
Preparation of 2-Halotryptamine: Tryptamine is halogenated at the 2-position of the indole ring.
-
Iminium Ion Formation and Spirocyclization: The 2-halotryptamine is condensed with isovaleraldehyde to form an imine. Subsequent treatment with a strong acid, such as trifluoroacetic acid (TFA), generates an iminium ion that undergoes a highly stereoselective intramolecular spirocyclization. This step proceeds with a diastereomeric ratio greater than 97:3.[5]
-
Conversion to this compound: The resulting spirocyclic intermediate undergoes further functional group manipulations, including methoxylation of the aromatic ring, to afford (±)-Elacomine.[5]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for this compound.
Caption: Oxidative Rearrangement of β-Carbolines Strategy.
Caption: Intramolecular Iminium Ion Spirocyclization Workflow.
Concluding Remarks
The synthesis of this compound has been approached through a variety of elegant strategies, with the oxidative rearrangement of β-carbolines and the intramolecular iminium ion spirocyclization of 2-halotryptamines being the most thoroughly documented. The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for enantiopure material, overall yield, and scalability. While the biological activity of this compound remains to be fully elucidated, the synthetic methodologies developed for its construction are of significant value to the fields of organic synthesis and medicinal chemistry, providing robust pathways to the spirooxindole scaffold. Further research to fully detail the experimental protocols and to explore the biological potential of this compound and its analogues is warranted.
References
Safety Operating Guide
Navigating the Disposal of Elacomine: A Guide to Safe and Compliant Practices
The primary directive for the disposal of any chemical, including Elacomine, is to adhere to local, regional, and national regulations.[3] These regulations are designed to prevent environmental contamination and protect public health. The information provided by the chemical supplier in the Safety Data Sheet (SDS) is the most crucial resource for specific guidance.
General Principles for Chemical Disposal
In the absence of specific instructions for this compound, the following general procedures for chemical waste disposal should be strictly followed:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. It will provide specific guidance on appropriate disposal methods.
-
Do Not Dispose Down the Drain: Unless explicitly permitted by the SDS and local regulations for very small quantities of specific, non-hazardous materials, chemicals should not be poured down the drain.[4]
-
Avoid Mixing with Other Waste: Chemicals should be kept in their original or appropriately labeled containers and not mixed with other waste streams.
-
Use a Licensed Waste Disposal Service: Engage a certified hazardous waste disposal company to handle the collection, transportation, and disposal of chemical waste.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.
Quantitative Data on Chemical Disposal
Quantitative data regarding disposal parameters, such as concentration limits for drain disposal or specific pH ranges for neutralization, are chemical-specific and would be found in the Safety Data Sheet (SDS) for this compound. As this information is not publicly available, a generalized table is provided below to illustrate the types of quantitative data that are typically important for chemical disposal decisions.
| Parameter | General Guideline | Importance |
| pH Range for Neutralization | Typically between 6.0 and 8.0 before disposal | Prevents corrosion of plumbing and damage to aquatic ecosystems. |
| Concentration Limits for Sewer Disposal | Varies by jurisdiction and chemical | Prevents overloading of wastewater treatment facilities and environmental contamination. |
| Flash Point | Below 60°C (140°F) is generally considered flammable | Determines if the waste is classified as hazardous due to flammability. |
| Toxicity Characteristic Leaching Procedure (TCLP) Limits | Specific regulatory limits for heavy metals and organic compounds | Ensures that hazardous constituents do not leach from landfills into groundwater. |
Note: This table presents generalized data for illustrative purposes. Always refer to the specific SDS for this compound for accurate and applicable information.
Experimental Protocols for Determining Disposal Methods
The determination of appropriate disposal methods for a chemical like this compound would involve a series of standardized experimental protocols to assess its hazardous characteristics. These tests are typically conducted by the manufacturer or specialized laboratories. Key experimental protocols include:
-
Toxicity Testing: Acute and chronic toxicity tests on various organisms (e.g., fish, daphnia) are performed to determine the chemical's potential harm to aquatic life.
-
Biodegradability Studies: Experiments are conducted to determine the rate and extent to which the chemical can be broken down by microorganisms in the environment.
-
Hydrolysis Studies: These tests evaluate the chemical's stability in water at different pH levels to understand its persistence and potential transformation products.
-
Physical and Chemical Properties Testing: Determination of properties such as flash point, boiling point, and solubility provides insight into the chemical's physical hazards.
Disposal Decision Workflow
The following diagram illustrates a general workflow for making decisions regarding the proper disposal of a laboratory chemical like this compound.
Caption: A logical workflow for the proper disposal of a laboratory chemical.
By following these guidelines and prioritizing safety and compliance, research professionals can ensure the responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for Elacomine
Personal Protective Equipment (PPE)
Due to the unknown specific toxicity, dermal, and respiratory hazards of Elacomine, a comprehensive PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound powder or solutions.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Nitrile Gloves | ASTM D6978 (Chemotherapy-rated) | Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[2][3] |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene; solid front, long sleeves, tight-fitting cuffs.[2][3][4] | Protects against splashes and contamination of personal clothing.[3][4] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | ANSI Z87.1 | Goggles protect eyes from splashes; a face shield offers broader protection for the entire face.[2][5] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | For handling powders to prevent inhalation.[5] For large spills or aerosol-generating procedures, a chemical cartridge respirator may be necessary.[5] |
| Additional Protection | Disposable Head/Hair and Shoe Covers | N/A | Reduces the risk of contamination of clean areas.[2][5] |
Operational Plan: Handling and Compounding
2.1 Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked, and access should be restricted.[3]
2.2 Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity. Prepare the work area by covering surfaces with disposable absorbent liners.
-
Donning PPE: Follow the correct sequence for putting on PPE to ensure maximum protection. A recommended workflow is provided in the diagram below.
-
Weighing and Compounding:
-
Handle solid this compound with care to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces.
-
Doff PPE in the correct sequence to prevent self-contamination. A recommended workflow is provided in the diagram below.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, disposable liners, and excess material, must be treated as hazardous waste.
3.1 Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, shoe covers, and lab paper should be placed in a designated, sealed hazardous waste container.[7]
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.[7] Organic solvents used with this compound must be collected in a separate, compatible hazardous waste container.[7]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
3.2 Disposal Procedure:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound").
-
Follow your institution's specific procedures for the pickup and disposal of chemical hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Visual Guides
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
